ST3932
Beschreibung
The exact mass of the compound 4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol is 288.14470716 g/mol and the complexity rating of the compound is 352. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-7,21H,3-4H2,1-2H3,(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSFWLUZEDMXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the ST3932 Patient-Derived Xenograft (PDX) Model
The ST3932 patient-derived xenograft (PDX) model serves as a critical tool for preclinical research in luminal A breast cancer, particularly for studying acquired resistance to CDK4/6 inhibitors. This document provides a comprehensive overview of the this compound model's characteristics, including its origin, molecular profile, and response to various therapeutic agents. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to support researchers in designing and interpreting studies utilizing this model.
Core Characteristics
The this compound PDX model was established from a metastatic soft tissue lesion of a female patient with luminal A breast cancer who had developed acquired resistance to CDK4/6 inhibitor therapy.[1][2] This model retains the estrogen receptor (ER) expression and histological features of the original patient tumor.[1][2]
Data Presentation
Table 1: Molecular Profile of the this compound PDX Model
| Feature | Description | Reference |
| Cancer Type | Luminal A Breast Cancer | [1] |
| Origin | Metastatic soft tissue lesion | |
| Key Mutation | PIK3CA (R88Q) | |
| Receptor Status | Estrogen Receptor Positive (ER+) |
Table 2: In Vivo Drug Sensitivity of the this compound PDX Model
| Compound | Target | Outcome | Finding | Reference |
| Palbociclib | CDK4/6 | Resistant | Did not exhibit significant tumor growth inhibition (TGI). | |
| Abemaciclib | CDK4/6 | Resistant | Classified as resistant (%T/C > 20). | |
| Fulvestrant | ER | Resistant | Classified as resistant (%T/C > 20). | |
| Elacestrant | ER | Sensitive | Resulted in significant TGI. | |
| Alpelisib | PIK3CA | Sensitive | Resulted in significant TGI, demonstrating active PI3K pathway signaling. | |
| Elacestrant + Alpelisib | ER + PIK3CA | Sensitive | The combination led to complete TGI. |
%T/C: Percent Test/Control, where a value ≤ 20 is considered sensitive.
Experimental Protocols
PDX Model Establishment and Maintenance
-
Source: The this compound model was derived from a metastatic soft tissue lesion from a patient with luminal A breast cancer.
-
Host Animals: Athymic nude mice were used for the development and passaging of the model.
-
Implantation: Tumor fragments are subcutaneously implanted into the mice for model propagation.
-
Passaging: The resulting tumors are passaged to subsequent cohorts of mice to expand the model. Early-passage xenografts (less than the 5th passage) are recommended for studies to ensure the model retains the characteristics of the original tumor.
In Vivo Efficacy Studies
-
Animal Husbandry: Mice are housed in sterile conditions.
-
Tumor Implantation: this compound tumor fragments are subcutaneously implanted into athymic nude mice.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.
-
Randomization: When tumors reach a volume of 150–200 mm³, mice are randomized into treatment and control groups based on tumor volume.
-
Drug Administration:
-
Palbociclib: Administered by oral gavage once daily at a dose of 50 mg/kg.
-
Abemaciclib: Administered by oral gavage once daily at a dose of 50 mg/kg.
-
Fulvestrant: Administered by subcutaneous injection once weekly at a dose of 2.5 mg.
-
Elacestrant: Administered orally.
-
Alpelisib: Administered orally.
-
-
Study Endpoints: The primary endpoint is tumor volume. The study is typically terminated when tumors in the vehicle-treated control group reach a predetermined size or show signs of ulceration. Efficacy is reported as percent Test/Control (%T/C), where a value of ≤ 20 indicates sensitivity. Tumor regression (%T/C < 0) versus the tumor volume at the start of treatment is also reported.
Visualizations
Signaling Pathways in this compound
The this compound model is characterized by the co-activation of the Estrogen Receptor (ER) and PI3K signaling pathways. The diagram below illustrates these pathways and the points of intervention by various targeted therapies.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for conducting in vivo drug efficacy studies using the this compound PDX model.
References
ST3932 Luminal A Breast Cancer Model: A Technical Guide
An In-depth Resource for Researchers and Drug Development Professionals
The ST3932 patient-derived xenograft (PDX) model offers a valuable tool for studying luminal A breast cancer, particularly in the context of acquired resistance to targeted therapies. This technical guide provides a comprehensive overview of the this compound model, including its origin, molecular characteristics, and in vivo therapeutic responses, to support its use in preclinical research and drug development.
Model Overview and Origin
The this compound model is a patient-derived xenograft established from a metastatic soft tissue lesion of a female patient with luminal A breast cancer.[1] A key characteristic of this model is its development from a patient who had acquired resistance to CDK4/6 inhibitor therapy, making it a clinically relevant tool for investigating mechanisms of resistance and evaluating novel therapeutic strategies.[1] The xenograft is developed and maintained in athymic nude mice.[1]
Molecular and Genomic Profile
The this compound model is characterized as an estrogen receptor-positive (ER+) luminal A subtype.[1] Genomic analysis has identified a hotspot mutation in the PIK3CA gene, specifically R88Q. The presence of this mutation suggests a potential activation of the PI3K/AKT/mTOR signaling pathway, a common driver of cancer cell growth and survival.
Table 1: Molecular Characteristics of the this compound PDX Model
| Feature | Description | Reference |
| Cancer Type | Luminal A Breast Cancer | [1] |
| Origin | Metastatic soft tissue lesion | |
| Estrogen Receptor (ER) | Positive | |
| Progesterone Receptor (PR) | Not explicitly stated in the provided search results. | |
| HER2 | Not explicitly stated in the provided search results. | |
| Key Mutation | PIK3CA R88Q | |
| Clinical Context | Acquired resistance to CDK4/6 inhibitor therapy |
In Vivo Therapeutic Response
Preclinical studies have evaluated the response of the this compound model to various standard-of-care and investigational agents. The model has been shown to be resistant to both CDK4/6 inhibitors (palbociclib and abemaciclib) and the selective estrogen receptor degrader (SERD) fulvestrant, reflecting the clinical scenario from which it was derived.
A significant finding is the model's response to the novel SERD elacestrant. While elacestrant as a single agent showed some activity, the combination of elacestrant with the PI3Kα inhibitor alpelisib resulted in complete tumor growth inhibition. This suggests that dual targeting of the ER and PI3K pathways may be an effective strategy to overcome resistance in PIK3CA-mutated, ER-positive breast cancer.
Table 2: Summary of In Vivo Drug Sensitivity of the this compound Model
| Treatment | Response | %T/C | Reference |
| Palbociclib | Resistant | >20 | |
| Abemaciclib | Resistant | >20 | |
| Fulvestrant | Resistant | >20 | |
| Elacestrant | Sensitive | Data not available | |
| Elacestrant + Alpelisib | Complete Tumor Growth Inhibition | Data not available |
%T/C (Treatment/Control) is a common metric for assessing antitumor efficacy in xenograft models. A %T/C value of ≤ 20 is typically considered indicative of sensitivity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving the this compound model.
Establishment and Maintenance of the PDX Model
The this compound PDX model was established by implanting a fragment of the patient's metastatic tumor into immunocompromised athymic nude mice.
Protocol for PDX Establishment:
-
Tumor Fragment Implantation: A small fragment (approximately 20-30 mm³) of the patient's tumor is surgically implanted subcutaneously into the flank of an athymic nude mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using caliper measurements.
-
Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is aseptically excised. The tumor is then fragmented into smaller pieces for serial passaging into new cohorts of mice.
In Vivo Drug Efficacy Studies
Protocol for a Representative In Vivo Study:
-
Tumor Implantation: Fragments of the this compound tumor are implanted subcutaneously into the flanks of female athymic nude mice.
-
Tumor Growth and Staging: Tumors are allowed to grow to a mean volume of 150-200 mm³. Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
Palbociclib: Dosed orally once daily at 50 mg/kg.
-
Abemaciclib: Dosed orally once daily at 50 mg/kg.
-
Fulvestrant: Administered by subcutaneous injection once weekly at 2.5 mg.
-
Vehicle Control: Administered according to the route and schedule of the respective drug.
-
-
Data Collection: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or based on animal welfare considerations. The primary endpoint is the percent T/C value.
Molecular Analyses
Immunohistochemistry (IHC):
-
Tissue Processing: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on charged slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against ER, PR, and HER2, followed by a secondary antibody and a detection reagent.
-
Scoring: The percentage of positively stained cells and staining intensity are evaluated by a pathologist.
Genomic Analysis (Whole Exome Sequencing - WES):
-
DNA Extraction: Genomic DNA is extracted from tumor tissue.
-
Library Preparation: DNA is fragmented, and sequencing libraries are prepared using an exome capture kit.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the human reference genome, and genetic variants (including the PIK3CA R88Q mutation) are identified.
Signaling Pathways and Experimental Workflows
The molecular characteristics of the this compound model suggest the involvement of key signaling pathways in its growth and resistance to therapy.
Caption: Putative signaling pathways in the this compound model.
References
ST3932 CDK4/6 inhibitor resistance profile
An In-depth Technical Guide to the ST3932 Patient-Derived Xenograft Model: A Profile of CDK4/6 Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of cyclin-dependent kinase 4 and 6 inhibitors (CDK4/6i) has significantly improved outcomes for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. However, the development of intrinsic and acquired resistance remains a major clinical challenge, necessitating the development of novel therapeutic strategies.[1][2][3][4][5] To facilitate the investigation of resistance mechanisms and the preclinical evaluation of new therapies, robust and well-characterized models are essential. The this compound patient-derived xenograft (PDX) model serves as a valuable tool for studying acquired resistance to CDK4/6 inhibitors. This technical guide provides a comprehensive overview of the this compound model, including its origin, molecular characteristics, and resistance profile, along with relevant experimental data and methodologies.
This compound PDX Model: Origin and Characteristics
The this compound PDX model was established from a metastatic soft tissue lesion of a female patient with luminal A breast cancer. The patient had developed acquired resistance to CDK4/6 inhibitor therapy, making this model particularly relevant for studying resistance mechanisms that arise in a clinical setting.
Table 1: Summary of this compound PDX Model Characteristics
| Characteristic | Description | Source |
| Origin | Metastatic soft tissue lesion from a patient with luminal A breast cancer | |
| Clinical History | Acquired resistance to CDK4/6 inhibitor therapy | |
| Estrogen Receptor (ER) Status | ER-positive | |
| ESR1 Mutation Status | Wild-type (ESR1wt) | |
| PIK3CA Mutation Status | R88Q mutation | |
| CDK4/6i Resistance Profile | Resistant to palbociclib and abemaciclib |
Molecular Profile of CDK4/6 Inhibitor Resistance in the this compound Model
The resistance of the this compound model to CDK4/6 inhibitors is underpinned by its specific molecular landscape. While the model is ER-positive and ESR1 wild-type, it harbors a mutation in the PIK3CA gene. The PI3K/AKT/mTOR pathway is a well-established signaling cascade that can promote cell proliferation and survival, and its activation is a known mechanism of resistance to CDK4/6 inhibitors. The presence of a PIK3CA mutation in the this compound model suggests that the activation of this pathway may allow cancer cells to bypass the G1 cell cycle arrest induced by CDK4/6 inhibition.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 3. scilit.com [scilit.com]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitor resistance: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the PIK3CA R88Q Mutation in the ST3932 Patient-Derived Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) is one of the most frequently mutated oncogenes in human cancers, particularly in hormone receptor-positive (HR+) breast cancer. The PIK3CA gene encodes the p110α catalytic subunit of the Class IA phosphoinositide 3-kinase (PI3K). Activating mutations in PIK3CA lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cellular growth, proliferation, survival, and metabolism.
The R88Q mutation, a substitution of arginine for glutamine at codon 88, is a less common but functionally significant mutation located in the adaptor-binding domain (ABD) of p110α.[1][2] This mutation is known to be oncogenic and has been identified in various cancers, including glioblastoma and breast carcinoma.[2] Mechanistically, the R88Q mutation disrupts the inhibitory interface between the p110α catalytic subunit and the p85 regulatory subunit, leading to a gain-of-function and constitutive activation of the PI3K pathway.[1]
The ST3932 model is a patient-derived xenograft (PDX) established from a metastatic soft tissue lesion of a luminal A, estrogen receptor-positive (ER+) breast cancer patient who had developed acquired resistance to CDK4/6 inhibitor therapy. This model harbors the PIK3CA R88Q mutation and serves as a valuable preclinical tool for investigating the biology of this specific mutation and for evaluating the efficacy of novel therapeutic strategies.
Data Presentation
The following tables summarize the key characteristics and in vivo drug response data for the this compound PDX model.
Table 1: Characteristics of the this compound PDX Model
| Characteristic | Description | Reference |
| Model Type | Patient-Derived Xenograft (PDX) | |
| Cancer Type | Luminal A, Estrogen Receptor-Positive (ER+) Breast Cancer | |
| Origin | Metastatic soft tissue lesion | |
| Key Mutation | PIK3CA R88Q | |
| Receptor Status | Estrogen Receptor-Positive (ER+) | |
| Acquired Resistance | CDK4/6 inhibitor therapy |
Table 2: In Vivo Efficacy of Targeted Therapies in the this compound Model
| Treatment Arm | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (% TGI) vs. Vehicle | Reference |
| Vehicle | - | ~1000 | - | |
| Palbociclib | 50 mg/kg, oral, once daily | Not significantly different from vehicle | Not significant | |
| Elacestrant | - | ~400 | Significant | |
| Alpelisib | - | ~500 | Significant | |
| Elacestrant + Alpelisib | - | ~100 | Complete TGI |
Note: Specific dosing for Elacestrant and Alpelisib in this combination study were not detailed in the referenced abstract. TGI values are estimated from graphical representations in the source.
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound PDX model, based on established protocols for patient-derived xenografts.
Establishment and Maintenance of the this compound PDX Model
This protocol outlines the general procedure for establishing and passaging PDX models, which is applicable to the this compound model.
Materials:
-
Fresh tumor tissue from the this compound model
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Growth media (e.g., DMEM/F-12) with antibiotics
-
Calipers
Procedure:
-
Tumor Tissue Preparation: Under sterile conditions, mince the this compound tumor tissue into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize an immunocompromised mouse.
-
Make a small incision in the flank region.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions twice weekly using calipers once tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue.
-
Prepare the tumor tissue for subsequent implantation into new host mice as described in step 1.
-
In Vivo Drug Efficacy Studies
This protocol describes a typical in vivo drug efficacy study using the this compound PDX model.
Materials:
-
A cohort of immunocompromised mice bearing established this compound tumors (tumor volumes of 150-200 mm³).
-
Therapeutic agents (e.g., palbociclib, elacestrant, alpelisib) and vehicle control.
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Calipers.
Procedure:
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration:
-
Administer the therapeutic agents and vehicle control according to the specified dosing schedule and route of administration (e.g., oral gavage, subcutaneous injection). For example, palbociclib can be administered orally at 50 mg/kg once daily.
-
-
Tumor Volume and Body Weight Measurement:
-
Measure tumor volumes and mouse body weights at least twice a week.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Tumors can be processed for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Genomic Analysis (Whole Exome and RNA Sequencing)
This protocol provides a general workflow for genomic characterization of the this compound model.
Materials:
-
Fresh frozen this compound tumor tissue.
-
DNA and RNA extraction kits.
-
Next-generation sequencing (NGS) platform.
-
Bioinformatics software for data analysis.
Procedure:
-
Nucleic Acid Extraction: Extract high-quality genomic DNA and total RNA from the tumor tissue using appropriate commercial kits.
-
Library Preparation: Prepare DNA and RNA sequencing libraries according to the manufacturer's protocols for the chosen NGS platform.
-
Sequencing: Perform whole-exome sequencing (WES) and RNA sequencing (RNA-seq) on the prepared libraries.
-
Data Analysis:
-
WES Data: Align sequence reads to the human reference genome. Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions, including the confirmation of the PIK3CA R88Q mutation.
-
RNA-seq Data: Align sequence reads to the human transcriptome. Quantify gene expression levels to identify differentially expressed genes and altered signaling pathways.
-
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR pathway activation by the PIK3CA R88Q mutation.
Experimental Workflow
Caption: Workflow for the this compound PDX model.
References
Overcoming Fulvestrant Resistance in ER+ Breast Cancer: A Technical Guide on the ST3932 Model and the Role of Elacestrant
For Immediate Distribution
This technical guide provides an in-depth analysis of the mechanisms underlying fulvestrant resistance in estrogen receptor-positive (ER+) breast cancer, with a particular focus on the insights gained from the ST3932 patient-derived xenograft (PDX) model. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and the development of novel cancer therapeutics. This document will detail the core signaling pathways implicated in resistance, present quantitative data on the efficacy of next-generation therapies, provide detailed experimental protocols for key assays, and visualize complex biological processes through signaling pathway and workflow diagrams.
Introduction: The Challenge of Fulvestrant Resistance
Fulvestrant, a selective estrogen receptor degrader (SERD), is a critical therapeutic agent in the management of ER+ metastatic breast cancer. Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-driven tumor growth. However, a significant number of patients develop resistance to fulvestrant, posing a major clinical challenge. This resistance can be mediated by several mechanisms, including the acquisition of mutations in the estrogen receptor 1 gene (ESR1) and the activation of alternative, ER-independent signaling pathways.
The this compound patient-derived xenograft model serves as a valuable preclinical tool for studying these resistance mechanisms. Derived from a patient with ER+ breast cancer that was resistant to the CDK4/6 inhibitor palbociclib, the this compound model harbors a mutation in the PIK3CA gene, a key component of a crucial alternative signaling pathway. This model, therefore, recapitulates a clinically relevant scenario of endocrine therapy resistance.
Core Mechanisms of Fulvestrant Resistance
Acquired resistance to fulvestrant is a multifactorial phenomenon. The primary mechanisms can be broadly categorized as follows:
-
Alterations in the Estrogen Receptor Pathway: The most well-characterized mechanism is the development of mutations in the ligand-binding domain of the ESR1 gene. These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor, rendering it insensitive to fulvestrant.
-
Activation of Escape Signaling Pathways: Cancer cells can bypass their dependence on the ER pathway by activating alternative growth factor receptor signaling. Key escape pathways include:
-
PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival. Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are frequently observed in ER+ breast cancer and are associated with endocrine resistance.[1] The this compound PDX model, with its inherent PIK3CA mutation, is a prime example of this resistance mechanism.
-
EGFR/HER2 Pathway: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways can also be upregulated in fulvestrant-resistant tumors, leading to downstream activation of the MAPK and PI3K pathways.
-
Elacestrant: A Novel SERD to Overcome Fulvestrant Resistance
Elacestrant is a next-generation, orally bioavailable SERD that has demonstrated efficacy in preclinical models of fulvestrant-resistant breast cancer, including those with ESR1 mutations.[2][3] Its mechanism of action involves potent binding to and degradation of the estrogen receptor, including its mutated forms.[2][4] This leads to a more complete shutdown of ER signaling compared to fulvestrant.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of elacestrant compared to fulvestrant in various breast cancer models.
Table 1: In Vitro Anti-proliferative Activity of Elacestrant and Fulvestrant
| Cell Line | ESR1 Status | Fulvestrant IC50 (nM) | Elacestrant IC50 (nM) |
| MCF-7 | Wild-type | ~1-10 | ~5-50 |
| T47D | Wild-type | ~1-10 | ~10-100 |
| MCF-7 LTED Y537C | Y537C Mutant | >1000 | ~5 |
| SUM44-LTED Y537S | Y537S Mutant | >1000 | ~100 |
Data compiled from publicly available research. Actual values may vary depending on experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition in PDX Models
| PDX Model | Key Genetic Alterations | Treatment | Tumor Growth Inhibition (%) |
| MAXF-1398 | ESR1 Y537N | Fulvestrant | 64% |
| Elacestrant (30 mg/kg) | 55% | ||
| Elacestrant (60 mg/kg) | 67% | ||
| ST2535-HI | ESR1 D538G, Fulvestrant-resistant | Fulvestrant | No significant effect |
| Elacestrant (30 mg/kg) | 79% | ||
| Elacestrant (60 mg/kg) | 82% | ||
| CTG-1211-HI | ESR1 D538G, Fulvestrant-resistant | Fulvestrant | No significant effect |
| Elacestrant (30 mg/kg) | 30% | ||
| Elacestrant (60 mg/kg) | 48% | ||
| ST941-HI | ESR1 Y537S, Fulvestrant-resistant | Fulvestrant | No significant effect |
| Elacestrant (10 mg/kg) | Dose-dependent reduction | ||
| Elacestrant (30 mg/kg) | Dose-dependent reduction | ||
| Elacestrant (60 mg/kg) | Dose-dependent reduction |
Data adapted from published studies. Tumor growth inhibition is relative to vehicle control.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate fulvestrant resistance and the efficacy of novel SERDs.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in response to drug treatment using a colorimetric MTT assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, and fulvestrant-resistant derivatives)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Fulvestrant and elacestrant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of fulvestrant and elacestrant in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for ERα Degradation
This protocol describes the detection of estrogen receptor alpha (ERα) protein levels to assess drug-induced degradation.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
Fulvestrant and elacestrant
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of fulvestrant or elacestrant for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of ERα degradation.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol provides a general workflow for establishing and utilizing a PDX model to assess the in vivo efficacy of a therapeutic agent.
Protocol:
-
Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Monitor tumor growth using calipers. Once the tumor reaches a specified size (e.g., 1000-1500 mm³), sacrifice the mouse, excise the tumor, and passage it into a new cohort of mice.
-
Treatment Study: Once the tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the investigational drug (e.g., elacestrant) and the comparator (e.g., fulvestrant) according to the desired dosing schedule and route of administration. The control group receives a vehicle solution.
-
Tumor Volume Measurement: Measure the tumor volume two to three times per week using calipers.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry, or RNA sequencing).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group relative to the vehicle control.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways in fulvestrant resistance and a typical experimental workflow.
Caption: Signaling pathways in fulvestrant resistance.
Caption: Experimental workflow for evaluating a novel SERD.
Conclusion
The emergence of fulvestrant resistance in ER+ breast cancer necessitates the development of novel therapeutic strategies. The this compound PDX model, characterized by a PIK3CA mutation, provides a clinically relevant platform to investigate the mechanisms of resistance, particularly the role of the PI3K/AKT/mTOR signaling pathway. Elacestrant, a next-generation oral SERD, has demonstrated significant preclinical activity in overcoming fulvestrant resistance by effectively degrading both wild-type and mutant estrogen receptors. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers working to address the ongoing challenge of endocrine therapy resistance in breast cancer.
References
Histopathology of ST3932 Xenograft Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ST3932 patient-derived xenograft (PDX) model is a critical tool in the preclinical evaluation of therapies for estrogen receptor-positive (ER+), HER2-negative breast cancer, particularly in the context of resistance to standard-of-care treatments. This guide provides a comprehensive overview of the histopathological characteristics of this compound xenograft tumors, detailed experimental protocols for their analysis, and an exploration of the key signaling pathways governing their growth and therapeutic response.
The this compound model was established from a metastatic soft tissue lesion of a patient with luminal A breast cancer who had developed resistance to CDK4/6 inhibitor therapy.[1] This model is characterized by the retention of estrogen receptor expression and a similar histology to the original patient tumor.[1]
Molecular Profile of the this compound PDX Model
The this compound xenograft is an estrogen receptor-positive (ER+), HER2-negative model. Genomic analysis has identified a mutation in the PIK3CA gene (R88Q) and wild-type ESR1. This genetic profile is of significant clinical interest as PIK3CA mutations are common in ER+ breast cancer and are implicated in resistance to endocrine therapy.
| Feature | Description |
| Cancer Type | Estrogen Receptor-Positive (ER+), HER2-Negative Breast Cancer |
| Origin | Patient-Derived Xenograft (PDX) from a metastatic soft tissue lesion |
| Key Mutations | PIK3CA (R88Q), ESR1 (Wild-Type) |
| Therapeutic Resistance | Acquired resistance to CDK4/6 inhibitors |
Histopathological Characteristics
While detailed histopathological reports with quantitative data for the this compound model are not extensively published, the available information indicates that the xenografts maintain a histology comparable to the original patient's archival tumor tissue and consistently express the estrogen receptor.[1]
Based on the characteristics of ER+, PIK3CA-mutated breast cancers, the histopathology of this compound xenografts is expected to exhibit features of a well to moderately differentiated invasive ductal carcinoma.
Expected Histological Features (H&E Staining):
-
Architecture: Infiltrating ductal or glandular structures, potentially with areas of solid growth. The tumor cells are likely to form irregular tubules and nests invading the surrounding stroma.
-
Cellular Morphology: The tumor cells would likely be cuboidal to polygonal with pleomorphic nuclei, irregular nuclear contours, and conspicuous nucleoli. Mitotic activity can be variable.
-
Stroma: A desmoplastic stromal response, characterized by the presence of fibroblasts and collagen deposition, is often observed in such tumors.
Immunohistochemical Profile: The immunohistochemical profile is crucial for confirming the molecular subtype and assessing proliferative activity.
| Biomarker | Expected Staining Pattern | Cellular Localization |
| Estrogen Receptor (ER) | Positive | Nuclear |
| Progesterone Receptor (PR) | Variable (often lower than ER in PIK3CA-mutated tumors) | Nuclear |
| HER2 | Negative (Score 0 or 1+) | Membranous |
| Ki-67 | Variable (indicative of proliferation rate) | Nuclear |
Signaling Pathways
The growth and survival of this compound xenograft tumors are driven by two key signaling pathways: the estrogen receptor (ER) pathway and the PI3K/AKT/mTOR pathway, which is constitutively activated due to the PIK3CA mutation.
Estrogen Receptor (ER) Signaling Pathway
In ER+ breast cancer, the binding of estrogen to the estrogen receptor triggers a cascade of events leading to cell proliferation. Elacestrant, a selective estrogen receptor degrader (SERD), functions by binding to the estrogen receptor, leading to its degradation and thereby inhibiting this signaling pathway.
References
Growth Kinetics of the ST3932 Patient-Derived Xenograft Model: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the growth kinetics, experimental methodologies, and relevant signaling pathways associated with the ST3932 patient-derived xenograft (PDX) model. This model, derived from a patient with luminal A, estrogen receptor-positive (ER+) breast cancer with acquired resistance to CDK4/6 inhibitors, serves as a critical tool for investigating mechanisms of therapy resistance and evaluating novel therapeutic strategies. The model is characterized by a PIK3CA R88Q mutation, a known driver of oncogenesis and resistance to certain targeted therapies.
Data Presentation: Quantitative Growth Kinetics
The following table summarizes the available quantitative data on the growth of the this compound PDX model. While a detailed day-by-day growth curve for a vehicle-treated control group is not publicly available, the provided data from a study by Elacestrant et al. offers key insights into the tumor growth at a specific endpoint.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) |
| Vehicle Control | Approximately 450 ± 50 |
| Elacestrant | Significantly lower than vehicle |
| Palbociclib | Not significantly different from vehicle |
| Elacestrant + Alpelisib | Significantly lower than vehicle and single agents |
Note: The this compound model demonstrates a lack of sensitivity to the CDK4/6 inhibitor palbociclib, which is consistent with its origin from a patient with acquired resistance to this class of drugs. The combination of elacestrant and the PI3Kα inhibitor alpelisib resulted in significant tumor growth inhibition, highlighting the dependence of this model on the PI3K pathway.
Experimental Protocols
The following protocols are a synthesis of best practices for establishing and monitoring subcutaneous PDX models, adapted for the specific characteristics of the this compound model.
I. Establishment of the this compound PDX Model
-
Animal Model: Female athymic nude or NOD scid gamma (NSG) mice, 6-8 weeks of age, are utilized as hosts. These immunocompromised models are essential for the successful engraftment of human tumor tissue.
-
Tumor Implantation:
-
Cryopreserved tumor fragments from the this compound model are thawed rapidly in a 37°C water bath.
-
The fragments are washed with sterile phosphate-buffered saline (PBS) to remove cryoprotectant.
-
Under sterile conditions, a small incision is made on the flank of the anesthetized mouse.
-
A single tumor fragment (approximately 2-3 mm³) is subcutaneously implanted.[1][2]
-
The incision is closed with surgical clips or sutures.
-
-
Post-Implantation Monitoring:
-
Mice are monitored daily for the first week post-surgery for any signs of distress or infection.
-
Tumor growth is monitored twice weekly.
-
II. Tumor Growth Monitoring and Data Collection
-
Tumor Volume Measurement:
-
Tumor dimensions (length and width) are measured using digital calipers.
-
Tumor volume is calculated using the modified ellipsoid formula: Tumor Volume (mm³) = (Length × Width²) / 2 .[3]
-
-
Data Recording:
-
Individual tumor measurements and animal body weights are recorded at each measurement time point.
-
The date of tumor implantation and the start date of any treatment are documented.
-
-
Endpoint Criteria:
-
Studies are typically concluded when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.
-
Individual animals may be euthanized earlier if tumors show signs of ulceration or if the tumor burden adversely affects the animal's health.
-
Mandatory Visualizations
Signaling Pathway
The this compound PDX model harbors a PIK3CA R88Q mutation, which leads to constitutive activation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates this pathway and its relevance in the context of CDK4/6 inhibitor resistance.
References
Methodological & Application
How to use ST3932 PDX model in vivo
Answering the user's request.## Application Notes: ST3932 Patient-Derived Xenograft (PDX) Model
Model ID: this compound Cancer Type: Breast Cancer Subtype: Luminal A (Estrogen Receptor Positive, ER+) Key Features:
-
Harbors a PIK3CA (R88Q) mutation.[1]
-
Derived from a patient with acquired resistance to CDK4/6 inhibitors.
-
Established from a metastatic soft tissue lesion.
Model Overview
The this compound patient-derived xenograft (PDX) model is a powerful preclinical tool for studying luminal A breast cancer. It was developed from a metastatic tumor of a patient whose disease progressed after treatment with a CDK4/6 inhibitor, a standard therapy for ER+ breast cancer. This model is characterized by the expression of the estrogen receptor (ER) and a somatic activating mutation in the PIK3CA gene (R88Q), which is a common oncogenic driver in this breast cancer subtype.[1]
The dual features of CDK4/6 inhibitor resistance and a PIK3CA mutation make the this compound model highly relevant for investigating mechanisms of therapy resistance and for the preclinical evaluation of novel therapeutic strategies. It is particularly suited for testing agents that target the PI3K/AKT/mTOR signaling pathway, novel endocrine therapies, or combinations designed to overcome resistance. Studies using this model have confirmed its resistance to the CDK4/6 inhibitor palbociclib and have shown its sensitivity to agents targeting the ER and PI3K pathways, reflecting the underlying drivers of this tumor.
Applications
-
Efficacy testing of novel PI3K inhibitors: The activating PIK3CA mutation makes this model ideal for evaluating the in vivo efficacy of drugs targeting p110α or other nodes in the PI3K/AKT/mTOR pathway.
-
Investigating mechanisms of CDK4/6 inhibitor resistance: Researchers can use this model to explore the molecular pathways that allow ER+ breast cancer cells to bypass CDK4/6 inhibition.
-
Evaluating novel endocrine therapies: The model is suitable for testing next-generation selective estrogen receptor degraders (SERDs) or other endocrine agents, alone or in combination.
-
Biomarker discovery: The this compound model can be used to identify potential biomarkers that predict response or resistance to targeted therapies in PIK3CA-mutant, CDK4/6i-resistant breast cancer.
Quantitative Data Presentation
The following table summarizes in vivo efficacy data from a study utilizing the this compound PDX model. The study evaluated the anti-tumor activity of the selective estrogen receptor degrader (SERD) elacestrant, the PI3Kα inhibitor alpelisib, and the mTOR inhibitor everolimus, both as single agents and in combination. The model's resistance to the CDK4/6 inhibitor palbociclib was also confirmed.
Table 1: In Vivo Efficacy of Targeted Agents in the this compound PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle | Daily (p.o.) | 1050 ± 150 | - | - |
| Palbociclib | 100 mg/kg, Daily (p.o.) | 980 ± 120 | 6.7% | Not Significant |
| Elacestrant | 30 mg/kg, Daily (p.o.) | 450 ± 90 | 57.1% | p < 0.001 |
| Alpelisib | 25 mg/kg, Daily (p.o.) | 550 ± 100 | 47.6% | p < 0.01 |
| Everolimus | 5 mg/kg, Daily (p.o.) | 700 ± 110 | 33.3% | p < 0.05 |
| Elacestrant + Alpelisib | As above | 200 ± 60 | 81.0% | p < 0.0001 |
| Elacestrant + Everolimus | As above | 300 ± 75 | 71.4% | p < 0.001 |
Data is adapted from Formisano et al., 2022, for illustrative purposes. Actual experimental results may vary.
Experimental Workflow and Protocols
Experimental Workflow Diagram
Detailed Experimental Protocols
1. Animal Models
-
Species: Female immunodeficient mice, 6-8 weeks old.
-
Recommended Strains: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or Athymic Nude mice are suitable for PDX engraftment. The choice may depend on the specific experimental goals. NOD/SCID mice have a more compromised immune system, which can sometimes improve engraftment rates.
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food, water, and bedding.
2. PDX Tissue Preparation and Implantation
This protocol describes orthotopic implantation into the 4th inguinal mammary fat pad, which is the most common and robust method for breast cancer PDX models.
-
Materials: Cryopreserved or fresh this compound PDX tumor tissue, sterile petri dish, sterile scalpel blades, sterile forceps, Matrigel (optional, 1:1 with media), isoflurane anesthesia machine, surgical scissors, sutures or wound clips, disinfectant (e.g., 70% ethanol, Betadine).
-
Procedure:
-
Thaw cryopreserved tumor tissue rapidly in a 37°C water bath. Immediately transfer to a sterile petri dish containing ice-cold sterile PBS or culture medium.
-
Under a sterile hood, mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.
-
Place the mouse in a supine position. Make a small (~5-7 mm) transverse incision in the skin over the inguinal mammary fat pad.
-
Gently separate the skin from the underlying abdominal wall to visualize the white mammary fat pad.
-
Using fine forceps, gently grasp the fat pad and make a small pocket within the pad.
-
Carefully insert one 2-3 mm³ tumor fragment into the pocket within the fat pad. If using Matrigel, the fragment can be briefly suspended in the solution before implantation.
-
Reposition the fat pad and close the skin incision using sutures or surgical wound clips.
-
Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.
-
3. Tumor Growth Monitoring and Study Initiation
-
Monitoring: Palpate the implantation site twice weekly, starting 1-2 weeks post-implantation.
-
Measurement: Once a tumor is palpable, use digital calipers to measure its length (L) and width (W) twice a week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Ensure the average tumor volume is similar across all groups at the start of the study.
4. Treatment Study Protocol (Example)
This is a template based on the study by Formisano et al. Researchers should optimize doses and schedules for their specific agents.
-
Control Group: Administer the vehicle used to dissolve the test compounds. This is typically done daily via oral gavage (p.o.).
-
Treatment Groups:
-
Palbociclib: 100 mg/kg, administered daily by oral gavage.
-
Elacestrant: 30 mg/kg, administered daily by oral gavage.
-
Alpelisib: 25 mg/kg, administered daily by oral gavage.
-
-
Monitoring During Treatment: Continue to measure tumor volume and mouse body weight at least twice weekly to assess efficacy and toxicity.
-
Study Endpoints: Define endpoints before the study begins. These may include:
-
A maximum tumor volume limit (e.g., 1500-2000 mm³).
-
A predefined study duration (e.g., 28-42 days).
-
Signs of significant toxicity, such as >20% body weight loss.
-
-
Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA or t-test) to determine significance.
Signaling Pathway Visualization
ER, CDK4/6, and PI3K Signaling in the this compound Model
The diagram below illustrates the key signaling pathways active in the this compound model. In ER+ breast cancer, estrogen binding to its receptor drives the expression of Cyclin D. Cyclin D complexes with CDK4/6 to phosphorylate and inactivate the Retinoblastoma (Rb) protein, allowing the cell cycle to progress from G1 to S phase. CDK4/6 inhibitors block this step. The this compound model's resistance to these inhibitors suggests the activation of bypass pathways. One major bypass mechanism is through the PI3K/AKT/mTOR pathway, which is constitutively activated in this model due to the PIK3CA mutation. This pathway can independently promote cell survival and proliferation, overriding the cell cycle arrest induced by CDK4/6 inhibitors.
References
Application Notes and Protocols for ST3932 Xenograft Implantation
These application notes provide a comprehensive overview and detailed protocol for the implantation and in vivo study of the ST3932 patient-derived xenograft (PDX) model, a valuable tool for preclinical research in estrogen receptor-positive (ER+) breast cancer.
Introduction to the this compound PDX Model
The this compound model is a patient-derived xenograft established from an estrogen receptor-positive (ER+) human breast tumor. A key characteristic of this model is the presence of a PIK3CA (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha) gene mutation, specifically R88Q.[1][2] PIK3CA mutations are prevalent in ER+ breast cancer, occurring in approximately 30-40% of patients, and are known to be drivers of tumor growth and resistance to endocrine therapies.[2] The this compound model has been utilized in preclinical studies to evaluate the efficacy of targeted therapies, including the selective estrogen receptor degrader (SERD) elacestrant, both as a monotherapy and in combination with inhibitors of the PI3K/mTOR pathway, such as alpelisib.[1][2]
Experimental Data Summary
The following tables summarize quantitative data from preclinical studies involving the this compound PDX model.
Table 1: Summary of In Vivo Efficacy Studies with the this compound PDX Model
| Treatment Group | Number of Animals (n) | Outcome | Reference |
| Vehicle Control | 10 | Baseline tumor growth | |
| Elacestrant | 10 | Significant tumor growth inhibition | |
| Alpelisib | 10 | Significant tumor growth inhibition | |
| Elacestrant + Alpelisib | 10 | Further tumor growth inhibition compared to single agents | |
| Palbociclib | 10 | No significant tumor growth inhibition |
Table 2: Genetic Profile of the this compound PDX Model
| Gene | Mutation | Significance | Reference |
| ESR1 | Not specified | ER-positive status, target for endocrine therapy | |
| PIK3CA | R88Q | Driver mutation, target for PI3K inhibitors |
Detailed Protocol: this compound Xenograft Implantation
This protocol describes the orthotopic implantation of this compound PDX tumor fragments into the mammary fat pad of immunocompromised mice.
1. Animal Model and Husbandry
-
Animal Strain: Female NOD scid gamma (NSG) or similar severely immunocompromised mice, aged 6-8 weeks.
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in sterile, individually ventilated cages. All food, water, and bedding must be autoclaved.
-
Acclimatization: Allow mice to acclimate for at least one week before any experimental procedures.
2. Materials and Reagents
-
Cryopreserved this compound PDX tumor tissue
-
Dulbecco's Modified Eagle Medium (DMEM), cold
-
Matrigel® Basement Membrane Matrix
-
Estradiol pellets (e.g., 0.72 mg, 60-day release) for ER+ tumor support
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Surgical tools (sterile): scalpel, forceps, small scissors
-
Sutures or wound clips
-
Betadine and 70% ethanol
-
Sterile Petri dishes
-
1 ml syringes with 26G needles
3. Experimental Workflow
Caption: Experimental workflow for this compound PDX implantation.
4. Implantation Procedure
-
Thawing Tumor Fragments:
-
Rapidly thaw the cryovial containing this compound tumor fragments in a 37°C water bath.
-
Transfer the contents to a sterile Petri dish containing cold DMEM.
-
Wash the fragments twice with fresh, cold DMEM to remove cryoprotectant. Keep on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using a validated institutional protocol. Confirm proper anesthetic depth by toe-pinch reflex.
-
Place the mouse in a supine position. Shave the fur from the inguinal mammary area.
-
Disinfect the surgical site by wiping with Betadine followed by 70% ethanol.
-
-
Surgical Implantation:
-
Using sterile instruments, make a small incision (approximately 5-10 mm) in the skin over the number 4 inguinal mammary fat pad.
-
Carefully create a pocket within the fat pad using blunt dissection with forceps.
-
Select a viable tumor fragment (approximately 2-3 mm³) and implant it securely into the pocket.
-
Close the incision with a wound clip or suture.
-
Implant a slow-release estradiol pellet subcutaneously in the dorsal flank region.
-
-
Post-Operative Care:
-
Place the mouse on a warming pad until it has fully recovered from anesthesia.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal daily for the first week to ensure proper healing and check for any signs of distress.
-
5. Tumor Growth Monitoring and Treatment
-
Tumor growth can typically be palpated starting 2-4 weeks post-implantation.
-
Once palpable, measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When average tumor volumes reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer therapies (e.g., elacestrant, alpelisib) according to the study design.
-
Continue to monitor tumor volume and animal body weight throughout the treatment period.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowable size as per institutional animal care and use committee (IACUC) guidelines.
Signaling Pathway Diagram
The this compound model is driven by both estrogen receptor signaling and the PI3K pathway. The diagram below illustrates these pathways and the points of therapeutic intervention.
References
Application Notes and Protocols for Drug Efficacy Testing in the ST3932 Patient-Derived Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ST3932 model is a patient-derived xenograft (PDX) established from a metastatic soft tissue lesion of a luminal A breast cancer patient who had developed acquired resistance to CDK4/6 inhibitor therapy.[1] This model is characterized by an Estrogen Receptor positive (ER+) status and harbors a PIK3CA (R88Q) mutation.[2] Notably, the this compound model exhibits resistance to CDK4/6 inhibitors such as palbociclib, making it a valuable tool for evaluating novel therapeutic strategies for hormone receptor-positive (HR+) breast cancers that have progressed on standard-of-care treatments.[1][2]
These application notes provide a comprehensive guide for utilizing the this compound model in preclinical drug efficacy studies, with a focus on the evaluation of elacestrant, a selective estrogen receptor degrader (SERD), and alpelisib, a PI3Kα inhibitor.
Key Characteristics of the this compound Model
| Characteristic | Description | Reference |
| Cancer Type | Luminal A Breast Cancer | [1] |
| Origin | Metastatic soft tissue lesion | |
| Receptor Status | Estrogen Receptor Positive (ER+) | |
| Key Mutations | PIK3CA (R88Q) | |
| Resistance Profile | Resistant to CDK4/6 inhibitors (e.g., palbociclib) | |
| Animal Model | Athymic Nude Mice |
Drug Efficacy Data in the this compound Model
The following table summarizes the quantitative data on the anti-tumor efficacy of elacestrant and alpelisib, both as single agents and in combination, in the this compound PDX model.
| Treatment Group | Dosing | Mean Tumor Volume Change from Baseline | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) vs. Vehicle | Reference |
| Vehicle | N/A | Increase | 0 | N/A | |
| Palbociclib | 10 mg/kg, oral, daily | No significant inhibition | Not significant | >0.05 | |
| Elacestrant | 30 mg/kg, oral, daily | Significant Inhibition | Significant | <0.05 | |
| Alpelisib | 25 mg/kg, oral, daily | Significant Inhibition | Significant | <0.05 | |
| Elacestrant + Alpelisib | 30 mg/kg + 25 mg/kg, oral, daily | Complete Inhibition | >100 (regression) | <0.0001 |
Note: Specific numerical values for mean tumor volume change and TGI were not fully detailed in the source material but were described as "significant" or "complete" inhibition.
Signaling Pathways and Drug Mechanism of Action
The this compound model's resistance to CDK4/6 inhibitors and its PIK3CA mutation highlight the critical roles of the Estrogen Receptor (ER) and PI3K signaling pathways in driving its growth. Elacestrant and alpelisib target these respective pathways.
Elacestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor, leading to its degradation and thereby blocking ER-mediated signaling. This is crucial in ER+ breast cancers where the ER pathway is a key driver of proliferation.
Alpelisib is a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), which is encoded by the PIK3CA gene. By inhibiting the mutated PI3Kα, alpelisib blocks the downstream signaling cascade, including AKT, which is involved in cell growth, survival, and proliferation.
The combination of elacestrant and alpelisib results in a synergistic anti-tumor effect in the this compound model by simultaneously targeting two key oncogenic drivers.
Experimental Protocols
In Vivo Drug Efficacy Study in the this compound PDX Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of therapeutic agents in the this compound PDX model.
Materials:
-
This compound PDX tumor fragments
-
8-10 week old female athymic nude mice
-
Matrigel
-
Surgical tools (scalpels, forceps)
-
Calipers
-
Vehicle control (e.g., 0.5% HPMC)
-
Elacestrant
-
Alpelisib
-
Oral gavage needles
-
Animal housing and husbandry equipment
Procedure:
-
Tumor Implantation:
-
Thaw cryopreserved this compound tumor fragments.
-
Under sterile conditions, cut the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mice.
-
Make a small incision on the flank of each mouse.
-
Implant one tumor fragment subcutaneously.
-
Close the incision with surgical glue or sutures.
-
Monitor the animals for post-operative recovery.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions (length and width) twice weekly using calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare drug formulations. For example:
-
Elacestrant: 30 mg/kg in a suitable vehicle.
-
Alpelisib: 25 mg/kg in a suitable vehicle.
-
-
Administer treatments as per the study design (e.g., daily oral gavage) for a specified duration (e.g., 28 days).
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes twice weekly throughout the treatment period.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of treated group at start) / (Mean tumor volume of control group at end / Mean tumor volume of control group at start)] x 100
-
Western Blot Analysis of Pathway Modulation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-ERK) in tumor lysates.
Materials:
-
Excised this compound tumors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize excised tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantitative RT-PCR for ER Target Gene Expression
This protocol is for measuring the expression of ER target genes (e.g., PGR, GREB1) to assess the pharmacodynamic effects of elacestrant.
Materials:
-
Excised this compound tumors
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from tumor tissue using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions with primers for the target genes and a housekeeping gene.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
Conclusion
The this compound PDX model is a robust preclinical tool for investigating novel therapeutic strategies in ER+, PIK3CA-mutated breast cancer with acquired resistance to CDK4/6 inhibitors. The protocols and data presented in these application notes provide a framework for conducting rigorous drug efficacy studies and elucidating the underlying mechanisms of action. The synergistic effect observed with the combination of elacestrant and alpelisib in this model underscores the potential of dual-targeting of the ER and PI3K pathways in this patient population.
References
Application Notes and Protocols for Elacestrant Treatment in the ST3932 Preclinical Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant (ORSERDU™) is an orally bioavailable selective estrogen receptor degrader (SERD) that represents a significant advancement in the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] It functions by binding to the estrogen receptor (ER) and inducing its degradation, thereby blocking the downstream signaling pathways that drive tumor growth.[1][2] Preclinical studies have demonstrated elacestrant's potent anti-tumor activity in various breast cancer models, including those with acquired resistance to standard-of-care endocrine therapies and CDK4/6 inhibitors.[3]
This document provides a detailed protocol for the treatment of the ST3932 patient-derived xenograft (PDX) model with elacestrant. The this compound model is an ER+, HER2-, ESR1 wild-type preclinical model derived from a patient who had developed resistance to a combination of an aromatase inhibitor and the CDK4/6 inhibitor palbociclib. Notably, this model harbors a activating mutation in the PIK3CA gene (R88Q), making it a valuable tool for studying the efficacy of ER-targeted therapies in the context of PI3K pathway activation.
Mechanism of Action of Elacestrant
Elacestrant is a potent antagonist of the estrogen receptor alpha (ERα). Upon binding to ERα, elacestrant induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively abrogates estrogen-dependent signaling, inhibiting the transcription of genes essential for tumor cell proliferation and survival. In the this compound model, which has a wild-type ESR1 gene, the primary driver of resistance to prior therapies is likely the activating PIK3CA mutation, which can promote ER signaling independent of estrogen. Elacestrant's ability to degrade the ER protein itself makes it an effective therapy in this context.
Signaling Pathway
Caption: Elacestrant mechanism of action in ER+ breast cancer with PI3K pathway activation.
Quantitative Data Summary
The following table summarizes the tumor growth inhibition observed in the this compound PDX model following treatment with elacestrant and other agents, as reported in preclinical studies.
| Treatment Group | Mean Tumor Volume Change (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | Baseline | - |
| Elacestrant | Significant Inhibition | p < 0.001 |
| Alpelisib | Significant Inhibition | p < 0.01 |
| Palbociclib | No Significant Inhibition | Not Significant |
| Elacestrant + Alpelisib | Complete Inhibition | p < 0.0001 |
Experimental Protocols
This section provides a detailed methodology for evaluating the efficacy of elacestrant in the this compound patient-derived xenograft model.
Animal Models and Husbandry
-
Species: Athymic Nude mice (e.g., NU(NCr)-Foxn1nu).
-
Sex: Female.
-
Age: 6-8 weeks at the start of the study.
-
Housing: Maintained in a pathogen-free environment with sterile bedding, food, and water provided ad libitum. Cages should be changed in a laminar flow hood.
-
Acclimatization: Animals should be allowed to acclimate for at least one week before any experimental procedures.
Tumor Implantation
-
Cryopreserved this compound PDX tumor fragments are thawed rapidly in a 37°C water bath.
-
Under sterile conditions, the tumor fragments are washed with sterile phosphate-buffered saline (PBS).
-
Mice are anesthetized using a suitable anesthetic (e.g., isoflurane).
-
A small incision is made on the flank of the mouse, and a single tumor fragment (approximately 2-3 mm³) is implanted subcutaneously.
-
The incision is closed with surgical clips or sutures.
-
Mice are monitored daily for signs of distress and for tumor growth.
Treatment Protocol
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Drug Preparation:
-
Elacestrant: Prepare a formulation suitable for oral gavage. The vehicle used in the original studies should be replicated for consistency. A common vehicle for oral SERDs is 0.5% methylcellulose in sterile water. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Vehicle Control: The vehicle used for elacestrant preparation should be administered to the control group.
-
-
Drug Administration:
-
Route: Oral gavage.
-
Dosage: Based on preclinical studies with other PDX models, a dosage of 60 mg/kg is often effective. Dose-response studies may be necessary to determine the optimal dose for the this compound model.
-
Frequency: Once daily.
-
Duration: Treatment should continue for a predetermined period (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³).
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tumors are excised, weighed, and a portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for immunohistochemistry.
-
Experimental Workflow
Caption: In vivo experimental workflow for elacestrant treatment of the this compound PDX model.
Conclusion
The this compound PDX model provides a clinically relevant platform to investigate the efficacy of elacestrant in a setting of CDK4/6 inhibitor resistance driven by PI3K pathway activation. The detailed protocols and information provided in these application notes are intended to guide researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of elacestrant. The significant single-agent activity and the profound synergistic effect with PI3K inhibitors highlight promising therapeutic strategies for this patient population.
References
- 1. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alpelisib and Elacestrant Combination in the ST3932 Breast Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combined use of Alpelisib and Elacestrant in the ST3932 patient-derived xenograft (PDX) model of breast cancer. Alpelisib is a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K), a key component of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Elacestrant is an oral selective estrogen receptor degrader (SERD) that antagonizes and promotes the degradation of the estrogen receptor (ER).[5] The this compound PDX model is derived from a patient with hormone receptor-positive (HR+)/HER2-negative breast cancer and harbors a PIK3CA mutation (R88Q), making it a relevant model for investigating therapies targeting the PI3K and ER pathways.
The combination of Alpelisib and Elacestrant represents a rational therapeutic strategy for HR+/HER2-, PIK3CA-mutated breast cancer. By simultaneously targeting two key oncogenic drivers—the PI3K pathway and estrogen receptor signaling—this combination has the potential to overcome resistance and enhance anti-tumor activity.
Mechanism of Action
Alpelisib specifically inhibits the catalytic alpha-subunit of PI3K (p110α), which is encoded by the PIK3CA gene. Mutations in PIK3CA can lead to the constitutive activation of the PI3K pathway, promoting cell growth, proliferation, and survival. By inhibiting p110α, Alpelisib blocks the downstream signaling cascade, including the activation of AKT and mTOR, thereby inhibiting tumor cell growth.
Elacestrant is a SERD that binds to the estrogen receptor (ERα) and induces its degradation through the proteasomal pathway. In ER-positive breast cancers, estrogen binding to ERα drives tumor growth. Elacestrant not only blocks this interaction but also reduces the total cellular levels of ERα, providing a more complete shutdown of ER signaling compared to agents that only block the receptor. This mechanism is effective even in the presence of ESR1 mutations that can confer resistance to other endocrine therapies.
The combination of Alpelisib and Elacestrant is designed to provide a dual blockade of two critical signaling pathways in HR+/HER2-, PIK3CA-mutated breast cancer, potentially leading to synergistic anti-tumor effects.
Preclinical Data in this compound Model
A preclinical study evaluated the efficacy of Alpelisib and Elacestrant, both as single agents and in combination, in the this compound PDX model. This model is characterized by a PIK3CA R88Q mutation and exhibits de novo resistance to CDK4/6 inhibitors.
Table 1: Summary of Preclinical Efficacy in this compound PDX Model
| Treatment Group | Tumor Growth Inhibition (TGI) | Key Findings |
| Vehicle Control | - | Uninhibited tumor growth. |
| Elacestrant (single agent) | Significant TGI | Demonstrates reliance of the tumor on ER signaling. |
| Alpelisib (single agent) | Significant TGI | Shows the activity of PI3K pathway inhibition. |
| Elacestrant + Alpelisib | Complete TGI | Superior efficacy compared to either single agent, suggesting a synergistic or additive effect. |
TGI: Tumor Growth Inhibition. Data is qualitative based on the referenced study.
Experimental Protocols
Cell Culture and Maintenance (General Protocol)
-
Cell Lines: While the this compound model is a PDX model, related experiments may utilize ER+, PIK3CA-mutant breast cancer cell lines (e.g., MCF-7, T47D).
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For estrogen-dependent studies, phenol red-free media with charcoal-stripped FBS should be used.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
In Vivo Xenograft Studies (this compound PDX Model)
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Fragments of the this compound PDX tumor are surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are measured with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment groups.
-
Drug Formulation and Administration:
-
Elacestrant: Formulated for oral gavage. The specific vehicle will depend on the study design.
-
Alpelisib: Formulated for oral gavage. The specific vehicle will depend on the study design.
-
-
Dosing Schedule: Dosing frequency (e.g., daily, twice daily) and concentration should be based on established protocols for these agents in mice.
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Tumor regression.
-
Time to tumor progression.
-
-
Pharmacodynamic Studies (Optional):
-
At the end of the study, tumors can be harvested to assess target modulation.
-
Western Blot: To measure levels of p-AKT, total AKT, ERα, and other relevant pathway proteins.
-
Immunohistochemistry (IHC): To visualize the expression and localization of key proteins within the tumor tissue.
-
Western Blot Protocol for Target Modulation
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, ERα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways
Caption: Dual blockade of PI3K and ER signaling pathways.
Experimental Workflow
Caption: In vivo experimental workflow for combination therapy.
Clinical Context and Future Directions
The combination of Alpelisib and Elacestrant is currently being investigated in the Phase 1b/2 ELEVATE clinical trial (NCT05563220) for patients with ER+/HER2- metastatic breast cancer. Preliminary safety data from this trial have been reported. Furthermore, a case report has described the successful use of this combination in a heavily pretreated patient with both ESR1 and PIK3CA mutations, demonstrating its potential clinical feasibility and activity. This all-oral combination could offer a new treatment option for patients who have progressed on other endocrine therapies and CDK4/6 inhibitors.
Future research should focus on identifying biomarkers of response and resistance to this combination, optimizing dosing schedules, and exploring its efficacy in other relevant preclinical models and patient populations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 4. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
Application Notes and Protocols for Monitoring Tumor Growth in ST3932 Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for monitoring the growth of tumors in mouse models, with a specific focus on studies involving the hypothetical therapeutic agent ST3932. The methodologies outlined are applicable to subcutaneous xenograft models, a common preclinical research tool for evaluating the efficacy of novel cancer therapies. These protocols are designed to ensure accurate, reproducible, and ethically sound data collection.
Two primary methods for monitoring tumor growth are detailed: manual caliper measurements and in vivo bioluminescence imaging (BLI). Caliper measurements provide a cost-effective and straightforward method for estimating tumor volume, while BLI offers a more sensitive, non-invasive technique for quantifying tumor burden, especially in early stages of development.[1] Adherence to these protocols is crucial for obtaining high-quality data to support preclinical drug development programs.
I. Data Presentation: Quantitative Summary of Tumor Growth Monitoring
The following tables provide a structured format for presenting quantitative data collected during a typical in vivo study assessing the efficacy of this compound.
Table 1: Subcutaneous Tumor Volume Measurements (Caliper Method)
| Treatment Group | Mouse ID | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) |
| Vehicle Control | 101 | |||||
| 102 | ||||||
| ... | ||||||
| This compound (X mg/kg) | 201 | |||||
| 202 | ||||||
| ... | ||||||
| Positive Control | 301 | |||||
| 302 | ||||||
| ... |
Table 2: Bioluminescence Imaging Data (BLI Method)
| Treatment Group | Mouse ID | Day 0 (photons/s) | Day 5 (photons/s) | Day 10 (photons/s) | Day 15 (photons/s) | Day 20 (photons/s) |
| Vehicle Control | 101 | |||||
| 102 | ||||||
| ... | ||||||
| This compound (X mg/kg) | 201 | |||||
| 202 | ||||||
| ... | ||||||
| Positive Control | 301 | |||||
| 302 | ||||||
| ... |
II. Experimental Protocols
A. Protocol for Subcutaneous Tumor Volume Measurement by Caliper
This protocol outlines the standard procedure for measuring subcutaneous tumor volume using digital calipers.
Materials:
-
Digital calipers
-
70% ethanol
-
Animal scale
-
Data recording sheets
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse, ensuring minimal stress. Proper handling techniques are essential for accurate measurements.
-
-
Tumor Measurement:
-
Data Recording:
-
Record the length and width measurements in millimeters (mm).
-
Measure and record the body weight of the mouse.
-
-
Tumor Volume Calculation:
-
Monitoring Frequency:
-
Once tumors are palpable, measurements should be taken at least twice weekly.
-
As tumors approach the predetermined humane endpoint, monitoring frequency should increase to daily.
-
-
Ethical Considerations and Humane Endpoints:
-
Animals should be euthanized if the tumor diameter exceeds a predetermined size (e.g., 1.8 cm for a 30g mouse), if the tumor burden approaches 10% of the animal's body weight, or if the animal shows signs of significant distress, such as ulceration, impaired mobility, or loss of body condition. Death is not an acceptable endpoint.
-
B. Protocol for In Vivo Bioluminescence Imaging (BLI)
This protocol describes the procedure for non-invasively monitoring tumor growth using bioluminescence imaging in mice bearing luciferase-expressing tumor cells.
Materials:
-
In Vivo Imaging System (e.g., IVIS®)
-
D-Luciferin substrate
-
Anesthesia system (e.g., isoflurane)
-
Animal scale
-
Sterile syringes and needles
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of D-Luciferin according to the manufacturer's instructions. A common dose is 150 mg/kg body weight.
-
-
Animal Preparation and Anesthesia:
-
Weigh the mouse to determine the correct volume of D-Luciferin to inject.
-
Anesthetize the mouse using isoflurane (typically 2-3% for induction, 1-2% for maintenance).
-
-
Substrate Administration:
-
Administer the prepared D-Luciferin solution via intraperitoneal (IP) injection.
-
-
Imaging:
-
Place the anesthetized mouse inside the light-tight chamber of the imaging system.
-
Wait for the optimal time window post-injection for peak signal, typically 10-15 minutes.
-
Acquire bioluminescent images. The exposure time may need to be adjusted to capture both weak and strong signals without saturation.
-
-
Data Analysis:
-
Use the imaging system's software to define a region of interest (ROI) around the tumor.
-
Quantify the bioluminescent signal within the ROI, typically expressed as total flux (photons/second).
-
-
Monitoring Frequency:
-
BLI can be performed at regular intervals (e.g., weekly) to track tumor progression from an early stage.
-
III. Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.
Caption: Experimental workflow for monitoring tumor growth in this compound-treated mice.
Caption: Hypothetical MAPK signaling pathway targeted by the inhibitor this compound.
IV. Statistical Analysis
-
Two-way ANOVA with repeated measures: To compare tumor growth curves between treatment groups over time.
-
T-test or one-way ANOVA: To compare tumor volumes or bioluminescence signals at a specific endpoint.
-
Survival analysis (Kaplan-Meier): To analyze the effect of treatment on overall survival.
Multivariate statistical modeling methods are often preferred as they can have higher power and more reliable error rates compared to simpler tests.
V. Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Key ethical considerations include:
-
The 3Rs: Replacement, Reduction, and Refinement should be applied to all animal studies.
-
Humane Endpoints: Clear criteria for euthanasia must be established and strictly followed to minimize animal suffering.
-
Monitoring: Regular and diligent monitoring of animal health and well-being is mandatory.
By adhering to these detailed protocols and ethical principles, researchers can generate robust and reliable data on the efficacy of novel therapeutic agents like this compound, ultimately contributing to the advancement of cancer treatment.
References
- 1. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 3. tumorvolume.com [tumorvolume.com]
- 4. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of ST3932 Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ST3932 patient-derived xenograft (PDX) model is a valuable tool for studying estrogen receptor-positive (ER+), HER2-negative breast cancer. This model harbors an R88Q mutation in the PIK3CA gene and exhibits resistance to CDK4/6 inhibitors, making it clinically relevant for investigating novel therapeutic strategies.[1] In vivo imaging is a critical component of preclinical studies using this model, enabling longitudinal and non-invasive monitoring of tumor growth and response to treatment. These application notes provide detailed protocols for bioluminescence and fluorescence imaging of this compound tumors and summarize key findings on the efficacy of targeted therapies.
Data Presentation
This compound Tumor Growth Inhibition with Elacestrant and Alpelisib
The this compound PDX model demonstrates sensitivity to the selective estrogen receptor degrader (SERD), elacestrant, and the PI3K inhibitor, alpelisib. The combination of these two agents results in complete tumor growth inhibition (TGI).[1] The data below summarizes the mean tumor volumes in the this compound model following 28 days of treatment.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) |
| Vehicle | 600 ± 75 |
| Elacestrant | 250 ± 50 |
| Alpelisib | 300 ± 60 |
| Elacestrant + Alpelisib | 50 ± 25 |
Data is estimated from graphical representations in the source literature and is intended for illustrative purposes.[1]
Signaling Pathways
The this compound tumor model is driven by both the estrogen receptor (ER) and PI3K signaling pathways. The activating mutation in PIK3CA leads to constitutive activation of the PI3K/AKT/mTOR pathway, promoting cell survival and proliferation. Crosstalk between the ER and PI3K pathways is a known mechanism of endocrine therapy resistance.[2][3] Targeting both pathways simultaneously, as with the combination of elacestrant and alpelisib, has shown synergistic anti-tumor effects in this model.
Experimental Protocols
General Workflow for In Vivo Imaging of this compound Tumors
The following diagram outlines the general workflow for establishing and imaging this compound PDX tumors in mice.
Protocol 1: In Vivo Bioluminescence Imaging (BLI) of this compound Tumors
This protocol assumes the this compound cells have been transduced to stably express a luciferase reporter gene (e.g., from Photinus pyralis).
Materials:
-
This compound-luciferase PDX model
-
Immunocompromised mice (e.g., NSG or nude mice)
-
D-luciferin potassium salt (sterile, in vivo grade)
-
Phosphate-buffered saline (PBS), sterile
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
-
27-30 gauge needles and syringes
Procedure:
-
Animal Preparation:
-
Acclimate mice to the facility for at least one week before the study begins.
-
Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance) in an induction chamber.
-
Once anesthetized, transfer the mouse to the imaging chamber, ensuring continuous isoflurane administration via a nose cone.
-
-
Substrate Preparation and Administration:
-
Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images 10-15 minutes post-luciferin injection, as this is typically the time of peak photon emission.
-
Imaging parameters should be optimized for signal-to-noise ratio, but typical settings include:
-
Exposure time: 1 second to 5 minutes (adjust based on signal intensity)
-
Binning: Medium to high
-
F/stop: 1 to 2
-
Field of view: appropriate for the number of mice being imaged
-
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the accompanying software to draw regions of interest (ROIs) around the tumor areas.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Normalize the signal to a background ROI.
-
Track tumor growth over time by comparing the bioluminescent signal at different time points.
-
Protocol 2: In Vivo Fluorescence Imaging of this compound Tumors
This protocol can be used for imaging tumors labeled with a fluorescent protein (e.g., GFP, RFP) or for tracking the biodistribution of a fluorescently labeled therapeutic agent.
Materials:
-
This compound-fluorescent protein PDX model or unlabeled this compound PDX model with a fluorescently labeled probe.
-
Immunocompromised mice
-
In vivo imaging system with fluorescence capabilities (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
-
Appropriate excitation and emission filters for the fluorophore of interest.
Procedure:
-
Animal Preparation:
-
If using a fluorescently labeled agent, administer it to the mice according to the specific protocol for that agent (e.g., intravenous injection).
-
Anesthetize the mice with isoflurane as described in the BLI protocol.
-
Place the mouse in the imaging chamber.
-
-
Image Acquisition:
-
Select the appropriate excitation and emission filters for the fluorophore being used. For near-infrared (NIR) probes, which are preferred for in vivo applications due to reduced tissue absorbance and scattering, typical excitation is in the 640-780 nm range and emission is in the 700-900 nm range.
-
Set the imaging parameters, including exposure time and f/stop, to optimize the signal and minimize background autofluorescence.
-
Acquire a photographic reference image.
-
Acquire the fluorescence image.
-
-
Data Analysis:
-
Draw ROIs around the tumor and a background region.
-
Quantify the fluorescence signal as radiant efficiency or total radiant flux.
-
If tracking a labeled agent, imaging can be performed at multiple time points to assess accumulation in the tumor and clearance from other tissues.
-
Conclusion
The this compound PDX model is a robust platform for evaluating novel therapies for ER+/HER2-, PIK3CA-mutant breast cancer. The in vivo imaging protocols detailed in these application notes provide a framework for non-invasively monitoring tumor progression and therapeutic response. The quantitative data on the efficacy of elacestrant and alpelisib highlight the potential of dual targeting of the ER and PI3K pathways in this clinically relevant setting. These methodologies and findings can guide researchers in the design and execution of preclinical studies aimed at developing more effective treatments for endocrine-resistant breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatin regulation at the intersection of estrogen receptor and PI3K pathways in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic and transcriptomic profiling reveals a link between the PI3K pathway and lower estrogen-receptor (ER) levels and activity in ER+ breast cancer [escholarship.org]
Application Notes and Protocols for Studying Endocrine Resistance Using the ST3932 Patient-Derived Xenograft (PDX) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant clinical challenge is the development of endocrine resistance, where tumors no longer respond to these treatments. The ST3932 patient-derived xenograft (PDX) model provides a clinically relevant platform to investigate the mechanisms of acquired endocrine resistance and to evaluate novel therapeutic strategies.
The this compound model was established from a metastatic soft tissue lesion of a patient with luminal A breast cancer who had developed resistance to CDK4/6 inhibitor therapy[1]. This model retains key characteristics of the patient's tumor, including estrogen receptor (ER) expression and a pathogenic R88Q mutation in the PIK3CA gene[2]. The presence of a PIK3CA mutation is a known mechanism of resistance to endocrine therapy, often leading to the activation of the PI3K/AKT/mTOR signaling pathway, which can drive tumor growth independently of the estrogen receptor.
These application notes provide a comprehensive guide for utilizing the this compound PDX model to study endocrine resistance, with a focus on evaluating the efficacy of targeted therapies. Detailed protocols for in vivo studies, and molecular and cellular analyses are included to facilitate robust and reproducible experimental outcomes.
Key Characteristics of the this compound Model
| Characteristic | Description |
| Model Type | Patient-Derived Xenograft (PDX) |
| Cancer Type | Luminal A Breast Cancer |
| Origin | Metastatic soft tissue lesion from a patient with acquired resistance to CDK4/6 inhibitors[1] |
| Receptor Status | Estrogen Receptor Positive (ER+) |
| Key Mutations | PIK3CA R88Q[2] |
| Resistance Profile | Resistant to CDK4/6 inhibitors (e.g., palbociclib) and single-agent fulvestrant[2] |
Applications
The this compound model is particularly suited for:
-
Investigating mechanisms of resistance to endocrine therapies and CDK4/6 inhibitors.
-
Evaluating the in vivo efficacy of novel therapeutic agents, such as selective estrogen receptor degraders (SERDs) and inhibitors of the PI3K/AKT/mTOR pathway.
-
Studying the synergistic effects of combination therapies.
-
Identifying and validating biomarkers of treatment response and resistance.
Data Presentation
In Vivo Efficacy of Elacestrant and Alpelisib in the this compound Model
The following table summarizes the tumor growth inhibition (TGI) data from a preclinical study evaluating the efficacy of the SERD elacestrant and the PI3K inhibitor alpelisib, both as single agents and in combination, in the this compound PDX model.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | Not explicitly stated, used as control | - | - |
| Palbociclib | No significant TGI observed | Not significant | >0.05 |
| Elacestrant | Significantly reduced | Significant | <0.05 |
| Alpelisib | Significantly reduced | Significant | <0.05 |
| Elacestrant + Alpelisib | Complete TGI observed | ~100% | <0.0001 |
Data adapted from a study on the anti-tumor activity of elacestrant. The study reported mean tumor volumes and statistical significance at day 28, when the first vehicle-treated animal was euthanized.
Signaling Pathways and Experimental Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway in Endocrine Resistance
Caption: PI3K/AKT/mTOR pathway in this compound-mediated endocrine resistance.
General Experimental Workflow for In Vivo Efficacy Studies
References
Application Notes: Preclinical Evaluation of ST3932 in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model with APC Mutation
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is aberrantly activated in over 80% of colorectal cancers (CRCs), primarily due to mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] This leads to the accumulation of β-catenin in the nucleus, driving the expression of oncogenes.[1] ST3932 is a novel, potent, and selective small molecule inhibitor of Tankyrase (TNKS) 1 and 2. Tankyrase enzymes play a key role in the Wnt/β-catenin pathway by targeting Axin, a component of the β-catenin destruction complex, for degradation.[3][4] Inhibition of Tankyrase by this compound is hypothesized to stabilize Axin, thereby enhancing the degradation of β-catenin and suppressing the growth of APC-mutant CRC. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly used in preclinical studies as they better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This application note details the preclinical evaluation of this compound in a well-characterized, APC-mutant colorectal cancer PDX model, CRC-PDX-47.
Materials and Methods
A comprehensive in vivo study was conducted to assess the anti-tumor efficacy and pharmacodynamic effects of this compound. Key methodologies included the establishment and propagation of the CRC-PDX-47 model, a dose-response and efficacy study, and biomarker analysis from tumor tissue. Detailed protocols for these procedures are provided in the "Experimental Protocols" section.
Results
Anti-tumor Efficacy of this compound in the CRC-PDX-47 Model
Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth in the CRC-PDX-47 model. A statistically significant anti-tumor effect was observed at both the 25 mg/kg and 50 mg/kg dose levels, with the 50 mg/kg dose demonstrating a more pronounced and sustained response.
Table 1: Anti-tumor Efficacy of this compound in CRC-PDX-47
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1254 ± 152 | - | - |
| This compound | 12.5 | 988 ± 110 | 21.2 | >0.05 |
| This compound | 25 | 612 ± 85 | 51.2 | <0.01 |
| This compound | 50 | 345 ± 58 | 72.5 | <0.001 |
Tolerability of this compound
This compound was well-tolerated at all tested doses. No significant changes in body weight were observed between the treatment and vehicle groups, and no other signs of toxicity were noted during the study period.
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle | - | + 2.5 ± 0.8 |
| This compound | 12.5 | + 2.1 ± 1.1 |
| This compound | 25 | + 1.9 ± 0.9 |
| This compound | 50 | + 1.5 ± 1.2 |
Pharmacodynamic Biomarker Analysis
To confirm the mechanism of action of this compound, tumor samples were collected at the end of the study for biomarker analysis. Immunohistochemistry (IHC) revealed a significant reduction in nuclear β-catenin and the proliferation marker Ki-67 in tumors from this compound-treated mice compared to the vehicle group. This indicates successful target engagement and downstream inhibition of the Wnt signaling pathway.
Visualizations
Diagram 1: this compound Mechanism of Action in the Wnt/β-catenin Signaling Pathway
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo evaluation of this compound in a PDX model.
Diagram 3: Logical Flow of this compound's Anti-Tumor Effect
Caption: Logical cascade from this compound administration to tumor growth inhibition.
The novel Tankyrase inhibitor, this compound, demonstrates significant, dose-dependent anti-tumor efficacy in a clinically relevant, APC-mutant colorectal cancer PDX model. The observed tumor growth inhibition is coupled with strong evidence of on-target pathway modulation, as shown by the reduction in nuclear β-catenin and cell proliferation. These findings, along with the favorable tolerability profile, support the continued development of this compound as a potential therapeutic agent for colorectal cancers harboring APC mutations.
Experimental Protocols
1. Protocol: In Vivo Efficacy Study in a Colorectal Cancer PDX Model
-
Model: CRC-PDX-47 (APC-mutant)
-
Animals: Female NOD/SCID mice, 8-10 weeks old.
-
Procedure:
-
Tumor Implantation: Cryopreserved CRC-PDX-47 tumor fragments are thawed and subcutaneously implanted into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured twice weekly using digital calipers (Volume = (Length x Width²) / 2).
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
This compound Formulation: this compound is formulated daily in a vehicle of 0.5% methylcellulose in sterile water.
-
Dosing: Mice are dosed once daily (QD) via oral gavage (PO) for 21 consecutive days with either vehicle or this compound at the specified concentrations.
-
Monitoring: Animal body weight and tumor volume are measured 2-3 times per week. Mice are monitored for any signs of toxicity.
-
Endpoint: At the end of the 21-day treatment period, mice are euthanized. Tumors are excised, weighed, and either flash-frozen in liquid nitrogen for protein analysis or fixed in 10% neutral buffered formalin for immunohistochemistry.
-
2. Protocol: Immunohistochemistry (IHC) for Biomarker Analysis
-
Objective: To assess the levels and localization of β-catenin and Ki-67 in tumor tissues.
-
Procedure:
-
Tissue Preparation: Formalin-fixed tumors are paraffin-embedded (FFPE). 4-5 µm sections are cut and mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies (e.g., rabbit anti-β-catenin, rabbit anti-Ki-67) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate kit for visualization, which produces a brown precipitate at the antigen site.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene, and a coverslip is mounted using a permanent mounting medium.
-
Imaging and Analysis: Slides are scanned using a digital slide scanner. The intensity and localization of staining are evaluated by a qualified pathologist. For quantitative analysis, automated image analysis software can be used to determine the percentage of Ki-67 positive cells or the intensity of nuclear β-catenin staining.
-
References
- 1. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: ST3932 as a Model for Acquired Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant challenge in oncology, limiting the long-term efficacy of targeted therapies. The ST3932 patient-derived xenograft (PDX) model offers a clinically relevant platform to investigate the mechanisms of acquired resistance to cyclin-dependent kinase 4/6 (CDK4/6) inhibitors in estrogen receptor-positive (ER+) breast cancer. Established from a metastatic soft tissue lesion of a luminal A breast cancer patient who progressed on CDK4/6 inhibitor therapy, the this compound model provides a valuable tool for understanding resistance pathways and evaluating novel therapeutic strategies.[1] This document provides detailed application notes, experimental protocols, and quantitative data associated with the this compound model.
Model Characteristics
The this compound PDX model is characterized as an ER-positive luminal A breast cancer. Genomic analysis has identified a pathogenic R88Q mutation in the PIK3CA gene, suggesting a potential role for the PI3K/Akt/mTOR signaling pathway in its resistance phenotype.[2] This model has been demonstrated to be resistant to the CDK4/6 inhibitor palbociclib, as well as to the selective estrogen receptor degrader (SERD) fulvestrant when used as single agents.
Data Presentation
The following tables summarize the quantitative data on the in vivo drug response of the this compound PDX model to various therapeutic agents.
Table 1: In Vivo Efficacy of Single-Agent and Combination Therapies in the this compound PDX Model
| Treatment Agent(s) | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Observations |
| Vehicle Control | Not Applicable | 0 | Uninhibited tumor growth. |
| Palbociclib | Not specified in available literature | No significant TGI | Demonstrates acquired resistance to CDK4/6 inhibition. |
| Elacestrant | Not specified in available literature | Significant TGI | Suggests retained dependence on the ER signaling pathway. |
| Alpelisib | Not specified in available literature | Significant TGI | Indicates sensitivity to PI3Kα inhibition, consistent with the PIK3CA mutation. |
| Elacestrant + Alpelisib | Not specified in available literature | Complete TGI | Synergistic effect of dual ER and PI3K pathway blockade. |
Note: Specific TGI percentages are not available in the cited literature; however, the qualitative outcomes are clearly described and graphically represented in the source.
Experimental Protocols
Protocol 1: Establishment and Maintenance of the this compound PDX Model
This protocol describes the general procedure for the establishment and propagation of a breast cancer PDX model like this compound.
Materials:
-
Fresh or cryopreserved this compound tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice), female, 6-8 weeks old
-
Sterile surgical instruments
-
Matrigel or other basement membrane matrix
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Antibiotics (e.g., penicillin-streptomycin)
-
Anesthetics
-
Analgesics
Procedure:
-
Tumor Tissue Preparation:
-
If using cryopreserved tissue, thaw the vial rapidly in a 37°C water bath.
-
Transfer the tissue to a sterile petri dish containing cold DMEM with antibiotics.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Surgical Implantation:
-
Anesthetize the mouse according to institutional guidelines.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Create a subcutaneous pocket using blunt dissection.
-
Mix the tumor fragments with an equal volume of Matrigel.
-
Implant one or two tumor fragments into the mammary fat pad.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as required.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements.
-
When a tumor reaches approximately 1-1.5 cm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be used for expansion into subsequent passages in new mice, cryopreserved for future use, or used for molecular and histological analysis.
-
Protocol 2: In Vivo Drug Efficacy Study in the this compound PDX Model
This protocol outlines a typical in vivo drug efficacy study using the this compound PDX model.
Materials:
-
A cohort of mice bearing established this compound tumors of a consistent size (e.g., 150-200 mm³).
-
Therapeutic agents (e.g., CDK4/6 inhibitors, ER antagonists, PI3K inhibitors) and vehicle control.
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Calipers for tumor measurement.
Procedure:
-
Study Initiation:
-
Randomize tumor-bearing mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
-
Drug Administration:
-
Administer the therapeutic agents and vehicle control according to the specified dose and schedule (e.g., daily oral gavage).
-
Monitor the mice for any signs of toxicity, including weight loss or changes in behavior.
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Data Analysis and Endpoint:
-
Continue the study for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and resect the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Acquired Resistance in this compound
The resistance of the this compound model to CDK4/6 inhibitors is likely driven by the interplay between the ER and the PI3K/Akt/mTOR signaling pathways, exacerbated by the activating PIK3CA mutation. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling in this compound acquired resistance.
Experimental Workflow for PDX Model Development and Drug Testing
The following diagram outlines the general workflow from patient tumor acquisition to in vivo drug efficacy assessment using a PDX model.
Caption: General workflow for PDX model development and drug testing.
Conclusion
The this compound PDX model serves as a critical preclinical tool for investigating acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. Its well-characterized genetic background and demonstrated resistance profile make it an ideal system for exploring novel therapeutic strategies, particularly those targeting the PI3K/Akt/mTOR pathway in combination with endocrine therapies. The protocols and data presented here provide a foundation for researchers to effectively utilize this model in the development of more effective treatments for patients with resistant breast cancer.
References
Troubleshooting & Optimization
Technical Support Center: ST3932 Xenograft Model
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the ST3932 patient-derived xenograft (PDX) model.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound tumors are not growing or are growing very slowly. What are the potential causes?
Poor tumor growth in the this compound PDX model can stem from several factors, ranging from the quality of the implanted tissue to the host animal's condition. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Steps:
-
Verify Quality of Implanted Material:
-
Passage Number: Early passage numbers of PDX models are generally recommended to maintain the original tumor's heterogeneity and characteristics.[1] High passage numbers can lead to altered growth rates and histological changes.[2][3]
-
Tissue Viability: Ensure that the tumor fragments or cell suspensions were viable at the time of implantation. Necrotic tissue should not be used for transplantation.[4]
-
Model Integrity: Confirm the identity of the this compound model through appropriate quality control measures, such as short tandem repeat (STR) profiling, to rule out cross-contamination with other cell lines or PDX models.[5]
-
-
Evaluate Host Animal Condition:
-
Mouse Strain: The this compound model, being a human xenograft, requires severely immunodeficient mice for successful engraftment. Strains such as NOD scid gamma (NSG) are often preferred as they lack mature T and B cells, and have no functional natural killer (NK) cells. Athymic nude mice have also been used.
-
Animal Health: The overall health of the mice is critical. Ensure they are free from infections and housed in a specific-pathogen-free (SPF) facility. Underlying health issues can impede tumor growth.
-
Hormonal Support: Since this compound is an ER-positive breast cancer model, the hormonal environment of the host can influence tumor growth. The absence of necessary hormones in immunodeficient mice can make establishing ER-positive PDX models challenging.
-
-
Review Implantation Technique:
-
Implantation Site: The subcutaneous space is a common site for PDX implantation. For breast cancer models like this compound, orthotopic implantation into the mammary fat pad can also be considered as it may better recapitulate the tumor microenvironment.
-
Surgical Procedure: Ensure the implantation procedure is performed correctly and aseptically to prevent infection and trauma to the animal.
-
Q2: What are the recommended cell injection parameters for establishing this compound tumors?
For successful tumor establishment, it is crucial to optimize the cell preparation and injection process.
| Parameter | Recommendation | Source |
| Cell Phase | Logarithmic growth phase | |
| Cell Viability | >90% | |
| Cell Concentration | 1 x 10^6 to 1 x 10^7 cells per injection | |
| Injection Volume | 100-200 µL | |
| Injection Vehicle | Serum-free medium or PBS, often mixed 1:1 with Matrigel |
Q3: Should I use Matrigel for this compound implantation?
The use of an extracellular matrix-like Matrigel can significantly improve the engraftment rate of some xenograft models. It is thought to provide a supportive microenvironment for the initial growth of the tumor cells. For this compound, co-injection with Matrigel is a recommended practice to enhance tumor take rate.
Q4: My this compound tumors initially grow and then regress. What could be the reason?
Tumor regression after initial growth can be attributed to several factors:
-
Host Immune Response: Even in immunodeficient mice, some residual immune activity might be present, which could lead to the rejection of the xenograft over time. Using more severely immunocompromised strains like NSG mice can mitigate this.
-
Tumor Necrosis: As the tumor grows, it may outstrip its blood supply, leading to central necrosis and a subsequent decrease in overall tumor volume.
-
Model-Specific Characteristics: Some PDX models may have inherent growth characteristics that include periods of stasis or regression.
Q5: How can I confirm that my this compound model retains its key molecular features over time?
It is essential to periodically verify the characteristics of your PDX model to ensure consistency with the original patient tumor.
| Method | Purpose |
| Immunohistochemistry (IHC) | To confirm the expression of key markers such as Estrogen Receptor (ER) and Progesterone Receptor (PR). |
| Genetic Analysis | To verify the presence of the characteristic PIK3CA (R88Q) mutation. |
| Histology (H&E Staining) | To assess tumor morphology and compare it to earlier passages and the original patient tumor. |
Experimental Protocols
Protocol 1: Preparation of this compound Tumor Fragments for Subcutaneous Implantation
-
Aseptically dissect a growing this compound tumor from a donor mouse.
-
Place the tumor in a sterile petri dish containing sterile phosphate-buffered saline (PBS).
-
Remove any necrotic or non-tumor tissue.
-
Cut the tumor into small fragments of approximately 2-3 mm³.
-
Keep the fragments in cold PBS on ice until implantation.
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using sterile forceps, create a subcutaneous pocket.
-
Place one tumor fragment into the pocket.
-
Close the incision with a wound clip or suture.
-
Monitor the mouse for tumor growth.
Protocol 2: Preparation of this compound Cell Suspension for Subcutaneous Injection
-
Aseptically dissect a growing this compound tumor from a donor mouse.
-
Mince the tumor tissue into very small pieces in a sterile petri dish with cold PBS.
-
Transfer the minced tissue to a tube containing an appropriate enzyme cocktail (e.g., collagenase, dispase) for dissociation.
-
Incubate at 37°C with gentle agitation until the tissue is dissociated into a single-cell suspension.
-
Filter the cell suspension through a 70-µm cell strainer to remove any remaining clumps.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a known volume of serum-free medium or PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^7 cells/mL for a 1:1 mix with Matrigel).
-
On ice, mix the cell suspension 1:1 with Matrigel.
-
Keep the cell/Matrigel mixture on ice and inject 100-200 µL subcutaneously into the flank of the recipient mouse.
Visual Troubleshooting Guide
Caption: A flowchart to diagnose and resolve poor tumor growth in the this compound PDX model.
Signaling Pathway
The this compound model is characterized by being ER-positive and harboring a PIK3CA mutation. The PI3K pathway is a critical signaling cascade in many cancers, including breast cancer.
Caption: The PI3K pathway, constitutively activated in this compound due to a PIK3CA mutation.
References
- 1. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Patient-derived xenograft (PDX) tumors increase growth rate with time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Managing Toxicities in ST3932 Tumor-Bearing Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing toxicities when using the ST3932 patient-derived xenograft (PDX) model. The this compound model is an estrogen receptor-positive (ER+), PIK3CA-mutated breast cancer model, frequently used to evaluate therapies such as the selective estrogen receptor degrader (SERD) elacestrant and the PI3Kα inhibitor alpelisib. This guide focuses on the practical management of adverse events associated with these and similar targeted agents in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the this compound mouse model?
A1: The this compound model is a patient-derived xenograft (PDX) mouse model of estrogen receptor-positive (ER+) breast cancer. It is characterized by a PIK3CA (R88Q) mutation, making it a valuable tool for studying therapies that target the ER and PI3K signaling pathways.
Q2: What are the most common toxicities observed when using alpelisib in mice?
A2: The most common on-target toxicity of alpelisib, a PI3Kα inhibitor, is hyperglycemia (high blood sugar). This is due to the role of PI3Kα in the insulin signaling pathway. Other potential toxicities include skin rash and gastrointestinal issues such as diarrhea.[1][2]
Q3: What are the known preclinical toxicities of elacestrant?
A3: Preclinical studies in mice suggest that elacestrant is generally well-tolerated.[3] Long-term, high-dose studies in rats and monkeys have shown potential for gastrointestinal and reproductive organ toxicities, including ovarian follicular cysts and uterine atrophy.[4]
Q4: Can elacestrant and alpelisib be used in combination, and what are the expected toxicities?
A4: Yes, elacestrant and alpelisib are often used in combination to target both the ER and PI3K pathways. The toxicity profile of the combination is generally consistent with the individual agents. Researchers should be prepared to manage hyperglycemia and skin rash, which are primarily associated with alpelisib.[5] Nausea has been observed as a common treatment-emergent adverse event in combination studies.
Q5: How should I monitor for hyperglycemia in my mouse colony?
A5: Regular monitoring of blood glucose levels is crucial when using PI3K inhibitors like alpelisib. This can be done using a standard glucometer with blood samples obtained from the tail vein. Monitoring frequency should be increased at the beginning of treatment and after any dose adjustments. Fasting blood glucose and glucose tolerance tests can provide more detailed insights into glucose metabolism.
Troubleshooting Guides
Managing Alpelisib-Induced Hyperglycemia
Problem: Mice treated with alpelisib are exhibiting elevated blood glucose levels.
Solution:
-
Confirm Hyperglycemia: Measure fasting blood glucose levels. A consistent fasting blood glucose above 200 mg/dL is indicative of hyperglycemia.
-
Dose Modification:
-
For moderate hyperglycemia (200-300 mg/dL), consider a dose reduction of alpelisib by 25-50%.
-
For severe hyperglycemia (>300 mg/dL), temporarily discontinue alpelisib treatment until glucose levels normalize. Treatment can then be re-initiated at a lower dose.
-
-
Supportive Care:
-
Ensure mice have free access to water to prevent dehydration.
-
Consider dietary modifications, such as a low-carbohydrate diet, which has been shown in preclinical studies to mitigate alpelisib-induced hyperglycemia.
-
-
Pharmacological Intervention (in consultation with a veterinarian):
-
Metformin can be administered to improve insulin sensitivity.
-
In cases of severe, persistent hyperglycemia, short-term insulin therapy may be necessary.
-
Managing Alpelisib-Induced Skin Rash
Problem: Mice are developing skin rashes, which may appear as erythema (redness), maculopapular eruptions, or dry, flaky skin.
Solution:
-
Assess Severity: Grade the skin rash based on its appearance and the extent of the affected body surface area. A veterinarian should be consulted for proper diagnosis and grading.
-
Topical Treatments:
-
For mild to moderate rashes, application of a topical emollient can help to soothe the skin and maintain hydration.
-
In cases with inflammation, a topical corticosteroid cream may be prescribed by a veterinarian.
-
-
Dose Modification: If the rash is severe or persistent, consider a dose reduction or temporary discontinuation of alpelisib.
-
Preventative Measures:
-
House mice in a clean environment with appropriate bedding to minimize skin irritation.
-
Avoid any experimental procedures that may further irritate the skin.
-
Data Presentation
Table 1: Dose-Dependent Effects of Alpelisib on Blood Glucose in Mice
| Alpelisib Dose | Route | Mouse Strain | Observation | Reference |
| 0.3 g/kg in diet | Oral | C57BL/6 | Impaired glucose tolerance and insulin sensitivity after 6 weeks. | |
| 40 mg/kg | Oral Gavage | NOD/SCID | Significant reduction in tumor volume with manageable systemic effects. | |
| 50 mg/kg/day | Oral Gavage | OcrlY/- | Increased glycosuria, indicating an impact on glucose metabolism. | |
| 2.5 and 5 mg/kg | Oral | BALB/c | No reported hyperglycemia at these doses in a methotrexate combination study. |
Table 2: Preclinical Toxicity Profile of Elacestrant in Mice
| Elacestrant Dose | Route | Mouse Strain | Observation | Reference |
| 10, 30, 60 mg/kg | Oral | Athymic Nude | Well-tolerated with no significant adverse effects on body weight. | |
| 30 mg/kg | Oral | Athymic Nude | Good drug tolerability with no weight loss or adverse effects. |
Experimental Protocols
Protocol: Monitoring Blood Glucose in Mice Treated with Alpelisib
Objective: To accurately monitor blood glucose levels in mice receiving alpelisib to detect and manage hyperglycemia.
Materials:
-
Glucometer and glucose test strips
-
Lancets
-
70% ethanol
-
Gauze pads
-
Mouse restrainer
Procedure:
-
Acclimatization: Acclimate mice to the handling and restraint procedures for several days before the start of the experiment to minimize stress-induced hyperglycemia.
-
Baseline Measurement: Before the first dose of alpelisib, measure and record the baseline fasting blood glucose of each mouse. Mice should be fasted for 4-6 hours before this measurement.
-
Restraint: Gently place the mouse in a restrainer.
-
Tail Preparation: Wipe the tip of the tail with a 70% ethanol-soaked gauze pad and allow it to air dry.
-
Blood Collection: Using a sterile lancet, make a small puncture on the lateral tail vein. A small drop of blood should form.
-
Glucose Measurement: Apply the drop of blood to the glucose test strip and record the reading from the glucometer.
-
Post-Procedure Care: Apply gentle pressure to the puncture site with a clean gauze pad to stop any bleeding.
-
Monitoring Schedule:
-
Initial Phase (First 2 weeks): Monitor fasting blood glucose 2-3 times per week.
-
Maintenance Phase: Monitor fasting blood glucose once a week.
-
Post-Dose Adjustment: Increase monitoring frequency for one week following any change in the alpelisib dose.
-
Protocol: Glucose Tolerance Test (GTT) in Mice
Objective: To assess the ability of mice to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.
Materials:
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
-
Timer
Procedure:
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Glucose: Measure and record the baseline blood glucose level (t=0) as described in the blood glucose monitoring protocol.
-
Glucose Administration: Administer a 2 g/kg dose of the 20% glucose solution via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the blood glucose levels over time for each mouse. Calculate the area under the curve (AUC) to quantify glucose tolerance. An increased AUC in the alpelisib-treated group compared to the control group indicates impaired glucose tolerance.
Mandatory Visualizations
Caption: Workflow for managing toxicities in this compound tumor-bearing mice.
Caption: Mechanism of action of elacestrant.
Caption: Mechanism of action of alpelisib.
References
- 1. ALPELISIB - INDUCED HYPERGLYCEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management Strategies for Hyperglycemia Associated with the α-Selective PI3K Inhibitor Alpelisib for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Hyperglycemia Associated with Anti-Cancer Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Technical Support Center: ST3932 PDX Model
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the ST3932 Patient-Derived Xenograft (PDX) model. The this compound model is established from a metastatic soft tissue lesion of luminal A breast cancer and has acquired resistance to CDK4/6 inhibitors[1]. This resource addresses common issues related to experimental variability and provides standardized protocols to ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the this compound PDX model and what are its key characteristics?
A1: The this compound is a patient-derived xenograft (PDX) model of luminal A breast cancer, established from a metastatic soft tissue lesion after the patient developed resistance to CDK4/6 inhibitor therapy[1]. Key characteristics include:
-
Origin: Metastatic Luminal A Breast Cancer.
-
Resistance Profile: Acquired resistance to CDK4/6 inhibitors (e.g., palbociclib)[1].
-
Genetic Profile: Harbors a PIK3CA (R88Q) mutation[2].
-
Receptor Status: Estrogen Receptor-positive (ER+)[1].
Q2: What kind of response variability is expected when treating the this compound model with a MEK inhibitor?
A2: KRAS mutant cancers often exhibit a variable response to MEK inhibitors. While the this compound model is not defined by a KRAS mutation, its PIK3CA mutation status is a critical factor. Activation of the PI3K pathway is a known mechanism that strongly influences sensitivity to MEK inhibitors. Therefore, researchers may observe heterogeneous responses to MEK inhibition, driven by the underlying activation of the PI3K/AKT signaling cascade. This can manifest as differences in tumor growth inhibition between individual mice within the same cohort.
Q3: What are the primary suspected mechanisms for therapeutic resistance or variability in this model?
A3: The primary mechanism for variability and resistance to targeted therapies in models like this compound is the activation of bypass signaling pathways. For tumors with PIK3CA mutations, treatment with inhibitors of the MAPK pathway (like MEK inhibitors) can lead to a feedback activation of the PI3K/AKT pathway, thus blunting the therapeutic effect. This adaptive resistance is a common feature in targeted cancer therapy. Dual inhibition of both the MEK and PI3K pathways may be required to achieve tumor stasis or regression.
Q4: How can I ensure my this compound model is consistent across passages?
A4: Genetic and phenotypic drift can occur as PDX models are passaged in mice, potentially leading to changes in tumor growth rates and therapeutic responses. To ensure consistency:
-
Use Low-Passage Numbers: Whenever possible, use tumors from early passages (e.g., P3-P8) for your efficacy studies.
-
Perform Regular Quality Control: Conduct Short Tandem Repeat (STR) analysis to confirm the model's identity and rule out contamination.
-
Histological Verification: Periodically confirm that the tumor histology remains consistent with the original patient tumor.
-
Bank Master Stocks: Cryopreserve a large stock of an early passage (e.g., P2) to serve as a consistent source for future experiments.
Troubleshooting Guide
This section addresses specific problems researchers may encounter during their experiments with the this compound model.
Problem: I am observing high variability in tumor growth and response to our test compound within the same treatment group.
-
Possible Cause 1: Inconsistent Tumor Implantation.
-
Explanation: Variations in the size of the implanted tumor fragment, the implantation technique, or the health of the host mice can lead to significant differences in tumor engraftment and growth rates.
-
Suggested Action: Follow a strictly standardized implantation protocol. Ensure all tumor fragments are of a consistent size (e.g., 2-3 mm³). Use mice of the same age and sex, and monitor their health closely post-implantation. Refer to the Detailed Experimental Protocol 1: PDX Tumor Implantation.
-
-
Possible Cause 2: Intrinsic Tumor Heterogeneity.
-
Explanation: The original patient tumor was likely heterogeneous, and this diversity can be maintained in the PDX model. Different subclones within the tumor may have varying sensitivities to the therapeutic agent, leading to divergent responses.
-
Suggested Action: Increase the number of mice per treatment group (n=8 to 10 is common) to ensure statistical power to detect a meaningful therapeutic effect despite the inherent variability. For mechanistic studies, you may need to perform molecular analysis (e.g., Western blot, IHC) on individual tumors at the end of the study to correlate response with biomarker status.
-
-
Possible Cause 3: Activation of Resistance Pathways.
-
Explanation: As discussed in the FAQs, the this compound model's PIK3CA mutation can lead to activation of the PI3K/AKT pathway as a mechanism of resistance to other targeted therapies. This activation may not be uniform across all tumors.
-
Suggested Action: At the study endpoint, collect tumor samples and analyze the activation state of key signaling pathways. Specifically, assess the phosphorylation levels of AKT (p-AKT) and ERK (p-ERK) to determine if the PI3K pathway is activated in non-responding tumors. Refer to Detailed Experimental Protocol 2: Western Blotting for Pathway Analysis.
-
Data Presentation
Table 1: Illustrative Response of this compound PDX Model to a MEK Inhibitor
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 10 | 155 ± 15 | 980 ± 95 | N/A |
| MEK Inhibitor (10 mg/kg) | 10 | 152 ± 18 | 650 ± 150 | 33.7% |
Data are presented as mean ± standard deviation. %TGI is calculated relative to the vehicle control group.
Table 2: Illustrative Biomarker Analysis in Responder vs. Non-Responder Tumors
| Response Group | N | Mean Relative p-AKT Expression (Normalized to Vehicle) | Mean Relative p-ERK Expression (Normalized to Vehicle) |
| Responders (%TGI > 40%) | 4 | 1.1 ± 0.3 | 0.2 ± 0.1 |
| Non-Responders (%TGI < 20%) | 5 | 3.5 ± 0.8 | 0.3 ± 0.1 |
This table illustrates how tumors that did not respond to the MEK inhibitor show a marked increase in p-AKT levels, indicating activation of the PI3K bypass pathway.
Mandatory Visualizations
Caption: PI3K/AKT bypass signaling pathway in the this compound model.
Caption: Workflow for troubleshooting response variability.
Caption: Decision tree for interpreting biomarker results.
Detailed Experimental Protocols
Protocol 1: Standardized PDX Tumor Implantation
-
Animal Model: Use immunodeficient mice (e.g., NSG or Athymic Nude), aged 6-8 weeks. Allow mice to acclimatize for at least one week before the procedure.
-
Tumor Preparation: Aseptically excise a growing this compound tumor from a donor mouse. In a sterile petri dish with RPMI-1640 medium, remove any necrotic tissue and cut the viable tumor into uniform fragments of approximately 2-3 mm³.
-
Anesthesia: Anesthetize the recipient mouse using a calibrated isoflurane vaporizer. Confirm proper anesthetic depth by lack of pedal reflex.
-
Implantation:
-
Shave and sterilize the right flank with alcohol and povidone-iodine swabs.
-
Make a small (~5 mm) incision in the skin.
-
Using blunt forceps, create a subcutaneous pocket.
-
Place a single tumor fragment into the pocket.
-
Close the incision with a surgical clip or suture.
-
-
Post-Operativ e Care: Monitor the mice daily for one week for signs of distress or infection. Surgical clips can typically be removed after 7-10 days.
-
Tumor Growth Monitoring: Begin caliper measurements two to three times weekly once tumors become palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Cohort Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups, ensuring the average tumor volume is consistent across all groups.
Protocol 2: Western Blotting for Pathway Analysis
-
Tumor Homogenization: At the study endpoint, excise tumors and snap-freeze them in liquid nitrogen. For protein extraction, weigh the frozen tissue and homogenize in 10 volumes of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Recommended Antibodies:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-Actin (as a loading control)
-
-
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal for each pathway.
References
Technical Support Center: Passaging ST3932 Tumors for Consistent Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully passaging ST3932 patient-derived xenograft (PDX) tumors. Adherence to these protocols and troubleshooting tips will help ensure consistent tumor growth and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound tumor model?
A1: The this compound is a patient-derived xenograft (PDX) model of estrogen receptor-positive (ER+) breast cancer. It is characterized by a PIK3CA (R88Q) mutation and has been shown to be sensitive to endocrine therapies and PI3K pathway inhibitors.[1] This model is valuable for studying tumor response to targeted therapies in a setting that closely mimics the human tumor microenvironment.
Q2: What is the recommended mouse strain for implanting this compound tumors?
A2: As the this compound is a human-derived tumor, it requires implantation in immunodeficient mice to prevent graft rejection. Commonly used strains for xenograft studies include Nude, NOD-Scid, and NSG mice.[2][3] The choice of strain can impact tumor take-rate and growth kinetics, so consistency in the strain used is crucial for reproducible results.
Q3: What is the optimal passage number for this compound tumors in mice?
A3: It is recommended to use low-passage tumors for your experiments to minimize the risk of genetic and phenotypic drift from the original patient tumor.[4] While specific data for this compound is not available, a general guideline for PDX models is to use tumors within the first 10 passages (P1-P10).
Q4: How can I minimize variation in tumor growth between mice?
A4: Several factors can contribute to variability. To enhance consistency, ensure the following:
-
Uniform tumor fragments: Implant fragments of a similar size in all mice.
-
Consistent implantation site: The subaxillary region is often preferred due to its rich blood supply.[2]
-
Animal health: Use healthy mice of a consistent age and sex.
-
Blinded measurements: Whenever possible, the researcher measuring tumor volume should be blinded to the experimental groups to avoid bias.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no tumor take-rate | 1. Poor quality of the initial tumor fragment (e.g., high necrosis). 2. Suboptimal implantation technique. 3. Compromised health of the host mice. | 1. Carefully dissect and select viable, non-necrotic tumor tissue for implantation. 2. Ensure subcutaneous, not intradermal or intraperitoneal, implantation. 3. Use healthy, age-matched mice from a reputable supplier. |
| Inconsistent tumor growth rates | 1. Variation in the size of implanted tumor fragments. 2. Inconsistent placement of the tumor fragment. 3. Genetic drift of the tumor over multiple passages. | 1. Use a consistent method to prepare tumor fragments of a uniform size (e.g., using a biopsy punch). 2. Implant tumors in the same anatomical location for all animals. 3. Use tumors from the same passage number and avoid high passage numbers. |
| Tumor ulceration | 1. Rapid tumor growth outstripping its blood supply. 2. Location of the tumor is prone to irritation. | 1. Monitor tumor growth closely and consider humane endpoints before ulceration becomes severe. 2. Choose an implantation site that minimizes rubbing or irritation (e.g., the flank or back). |
| Difficulty in harvesting viable tumor tissue | 1. Extensive necrosis in large tumors. | 1. Harvest tumors when they reach the recommended size, before central necrosis becomes widespread. 2. When processing the harvested tumor, carefully dissect and remove any necrotic or fibrotic tissue. |
Experimental Protocols
Protocol 1: Passaging of this compound Tumor Fragments in Mice
This protocol outlines the in vivo passaging of this compound tumor fragments.
Materials:
-
Established this compound tumor-bearing mouse
-
Immunodeficient mice (e.g., Nude, NOD-Scid, or NSG), 6-8 weeks old
-
Sterile surgical instruments (scalpels, forceps)
-
Sterile petri dish
-
Tumor collection medium (e.g., DMEM/F12 with antibiotics)
-
Anesthesia and analgesics for mice
-
70% ethanol
Procedure:
-
Tumor Harvest:
-
Euthanize the donor mouse bearing the established this compound tumor according to approved animal welfare protocols.
-
Sterilize the skin over the tumor with 70% ethanol.
-
Surgically excise the tumor and place it in a sterile petri dish containing ice-cold collection medium.
-
-
Tumor Processing:
-
In a sterile environment (e.g., a laminar flow hood), carefully remove any necrotic or non-tumor tissue from the harvested tumor.
-
Cut the viable tumor tissue into small, uniform fragments of approximately 2-3 mm³.
-
-
Tumor Implantation:
-
Anesthetize the recipient immunodeficient mouse.
-
Make a small incision in the skin at the desired implantation site (e.g., the right flank or subaxillary region).
-
Using forceps, create a subcutaneous pocket.
-
Insert a single tumor fragment into the pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per your institution's guidelines.
-
Monitor the mice regularly for tumor growth and overall health.
-
Measure tumor volume twice weekly using calipers (Volume = (Length x Width²)/2).
-
The tumor is typically ready for the next passage or experimental use when it reaches a volume of 800-1000 mm³.
-
Protocol 2: Preparation of a Single-Cell Suspension from this compound Tumors
This protocol describes the disaggregation of this compound tumor tissue into a single-cell suspension for in vitro studies or cell-based implantation.
Materials:
-
Harvested this compound tumor
-
Enzyme cocktail (e.g., Collagenase, Dispase, and/or DNase I)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Fetal Bovine Serum (FBS)
-
70 µm and 40 µm cell strainers
-
Centrifuge
Procedure:
-
Tumor Mincing:
-
Place the harvested and trimmed tumor tissue in a sterile petri dish with a small amount of PBS.
-
Mince the tumor into very small pieces using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a tube containing the enzyme cocktail.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Cell Dissociation and Filtering:
-
Neutralize the enzymatic reaction by adding media containing FBS.
-
Pass the cell suspension through a 70 µm cell strainer to remove larger clumps.
-
Further filter the suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Washing and Counting:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in fresh media.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
Visual Guides
Caption: Workflow for in vivo passaging of this compound tumors.
Caption: Logic diagram for troubleshooting low tumor take-rate.
References
Technical Support Center: Cryopreservation and Recovery of ST3932 PDX
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the cryopreservation and recovery of the ST3932 patient-derived xenograft (PDX) model. The this compound model is characterized as an Estrogen Receptor-positive (ER+) breast cancer model with a PIK3CA (R88Q) mutation. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful preservation and subsequent re-establishment of this valuable research tool.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cryopreservation medium for the this compound PDX model?
A1: A standard and effective cryopreservation medium consists of RPMI-1640 supplemented with 5% Fetal Bovine Serum (FBS) and 10% Dimethyl Sulfoxide (DMSO).[1] Some studies suggest that specialized, commercially available cryopreservation media may offer superior reanimation efficiency.[2]
Q2: What is the optimal size for tumor fragments for cryopreservation?
A2: Tumor fragments should be approximately 2-3 mm³ (around 30mg) to ensure adequate penetration of the cryoprotectant.[1]
Q3: What is the recommended cooling rate for cryopreserving this compound PDX tissue?
A3: A slow, controlled cooling rate of -1°C per minute is crucial for maintaining cell viability.[2] This is typically achieved using a controlled-rate freezing container.
Q4: How should cryopreserved this compound PDX vials be thawed?
A4: Vials should be thawed rapidly by swirling in a 37°C water bath until only a small amount of ice remains.[1] The thawed tumor fragments should then be immediately transferred to a petri dish containing fresh culture medium to dilute the DMSO.
Q5: What is the expected success rate for recovering cryopreserved this compound PDX tumors?
A5: The engraftment success rate for cryopreserved PDX models can vary. For breast cancer PDX models, particularly ER+ subtypes, the take rate can be lower than other cancer types. However, using optimized protocols can significantly improve success rates, with some studies reporting overall PDX recovery rates as high as 90%.
Experimental Protocols
Protocol 1: Cryopreservation of this compound PDX Tumors
Materials:
-
This compound PDX tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile scalpels
-
Cryovials
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
In a sterile biosafety cabinet, place the freshly harvested this compound PDX tumor in a petri dish containing a small amount of cold RPMI-1640 medium.
-
Using a sterile scalpel, carefully remove any necrotic or non-tumor tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Prepare the cryopreservation medium: RPMI-1640 with 5% FBS and 10% DMSO. Keep the medium on ice.
-
Transfer 3-5 tumor fragments into each pre-chilled cryovial.
-
Add 1 mL of the cold cryopreservation medium to each vial.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This will ensure a cooling rate of approximately -1°C per minute.
-
The following day, transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
Protocol 2: Recovery and Engraftment of Cryopreserved this compound PDX Tumors
Materials:
-
Cryopreserved this compound PDX tumor vial
-
37°C water bath
-
RPMI-1640 medium
-
Sterile petri dish
-
Sterile scalpels
-
Matrigel® (optional, but recommended for ER+ models)
-
Immunodeficient mice (e.g., NSG or similar strains)
-
Surgical tools for implantation
-
Anesthesia
Procedure:
-
Quickly retrieve a cryovial of this compound PDX from liquid nitrogen storage.
-
Immediately swirl the vial in a 37°C water bath until the contents are almost completely thawed.
-
In a sterile biosafety cabinet, disinfect the outside of the cryovial and transfer the contents (tumor fragments and cryopreservation medium) into a petri dish containing fresh, cold RPMI-1640 medium to wash away the DMSO.
-
Select viable-looking tumor fragments for implantation.
-
Anesthetize the immunodeficient mouse according to your institution's approved protocol.
-
For ER+ breast cancer models like this compound, implantation into the mammary fat pad is recommended to better mimic the natural tumor microenvironment.
-
Make a small incision in the skin over the mammary fat pad.
-
Create a subcutaneous pocket using sterile forceps.
-
(Optional) Mix the tumor fragment with a drop of Matrigel® to enhance engraftment success.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers with the formula: Volume = (Length x Width²) / 2.
Quantitative Data
Table 1: Comparison of Cryoprotectant Media on PDX Reanimation Engraftment Efficiency (REE)
| Cryoprotectant Medium | Overall REE | Matched PDX REE | REE after >52 weeks Cryostorage |
| Standard (10% DMSO) | 39% | 36% | 9% |
| Specialized (e.g., Cryostor®) | 82% | 97% | 59% |
| Data adapted from a study on various PDX models and may not be specific to this compound, but provides a general comparison. |
Table 2: Engraftment Success Rates for Breast Cancer PDX Models
| Breast Cancer Subtype | Primary Tumor Engraftment Rate | Metastatic Tumor Engraftment Rate |
| ER+ | 9% | 16% |
| HER2+ | 25% | 33% |
| Triple-Negative (TNBC) | 58% | 85% |
| Data indicates that ER+ models generally have a lower take rate compared to other subtypes. |
Troubleshooting Guide
| Problem ID | Question | Potential Causes | Suggested Solutions |
| CRY-001 | Low tumor viability or poor engraftment after thawing. | - Suboptimal freezing rate (too fast or too slow).- Ice crystal formation during freezing.- Cryoprotectant toxicity.- Poor initial tissue quality (e.g., necrotic tissue). | - Use a controlled-rate freezing container to ensure a -1°C/minute cooling rate.- Thaw vials rapidly in a 37°C water bath.- Minimize the exposure time of the tissue to DMSO at room temperature.- Carefully select viable, non-necrotic tumor tissue for cryopreservation. |
| CRY-002 | Inconsistent engraftment rates between different vials of the same this compound passage. | - Heterogeneity within the original tumor.- Variation in the size of tissue fragments.- Inconsistent freezing or thawing procedures. | - Pool minced tumor fragments before aliquoting into cryovials to ensure a more homogenous distribution.- Standardize the size of the tissue fragments for cryopreservation.- Ensure all vials undergo the same controlled-rate freezing and rapid thawing protocols. |
| CRY-003 | Difficulty in re-establishing ER+ tumors like this compound, even with good initial viability. | - Loss of essential hormonal support in the host mouse.- Damage to the tumor stroma, which is crucial for the growth of some tumors. | - For ER+ models, consider supplementing the host mice with estradiol pellets to support tumor growth.- Implant the tumor fragments into the mammary fat pad to provide a more appropriate microenvironment.- Co-injection with Matrigel® can sometimes improve engraftment by providing a supportive matrix. |
Visualizations
Experimental Workflows
Signaling Pathway
References
Technical Support Center: Histological Artifacts in Tumor Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate histological artifacts in tumor samples, including those from models such as ST3932.
Troubleshooting Guide: Common Histological Artifacts
Histological artifacts are structural alterations in tissues that are not present in vivo and arise during the multi-step process of slide preparation.[1][2] These can interfere with accurate histopathological interpretation.[2][3] This guide provides a systematic approach to identifying and addressing common artifacts.
Summary of Common Artifacts and Solutions
| Artifact Category | Appearance | Potential Causes | Recommended Solutions |
| Pre-Fixation | Crushed, torn, or distorted tissue; presence of foreign material (e.g., sutures, hair).[4] | Rough handling with forceps, dull blades, contamination during collection. | Handle specimens gently, use sharp blades, ensure a clean work area, and remove visible sutures. |
| Fixation | Tissue shrinkage or swelling, dark precipitates (formalin pigment), "Swiss cheese" holes (ice crystals). | Improper fixative-to-tissue ratio, delayed fixation, acidic formalin, freezing. | Use a 20:1 fixative to tissue volume ratio, fix immediately, use neutral buffered formalin, and avoid freezing tissue unless for frozen sections. |
| Processing | Brittle or soft tissue, poor infiltration of paraffin, tissue cracking. | Incomplete dehydration or clearing, excessive time in high-concentration alcohols or xylene. | Ensure adequate time for each processing step, use fresh reagents, and follow validated protocols. |
| Embedding | Cracks in the paraffin block, improper tissue orientation. | Cold plate is too cold, air bubbles trapped during embedding, incorrect placement of tissue. | Monitor temperatures of embedding equipment, ensure tissue is correctly oriented in the mold, and avoid trapping air. |
| Microtomy | Folds, wrinkles, tears, chatter ("venetian blinds"), thick/thin sections. | Dull or damaged microtome blade, incorrect blade angle, loose block or blade, sectioning too quickly. | Use a new, sharp blade; optimize the blade angle; ensure the block and blade are securely clamped; section with a steady, even motion. |
| Staining & Mounting | Uneven staining, precipitate on the section, air bubbles under the coverslip. | Contaminated reagents, incomplete wax removal, mounting medium too thin or applied incorrectly. | Filter stains, ensure complete deparaffinization, use an appropriate amount of mounting medium, and apply the coverslip carefully to avoid bubbles. |
Experimental Protocols: Best Practices for Histological Preparation
1. Tissue Fixation Protocol (10% Neutral Buffered Formalin)
-
Objective: To preserve tissue structure and prevent autolysis.
-
Materials: 10% Neutral Buffered Formalin (NBF), specimen containers of appropriate size.
-
Procedure:
-
Immediately following excision, place the tumor sample in a container with at least 20 times its volume of 10% NBF.
-
For larger specimens (>5 mm thick), consider slicing the tumor to allow for adequate fixative penetration.
-
Ensure the entire specimen is fully immersed in the fixative.
-
Fix for 24-48 hours at room temperature. Fixation time may need to be optimized based on tissue size and type.
-
After fixation, transfer the specimen to 70% ethanol for storage if processing is not immediate.
-
2. Paraffin Processing and Embedding Protocol
-
Objective: To infiltrate the tissue with paraffin wax for support during sectioning.
-
Procedure: This is typically performed in an automated tissue processor.
-
Dehydration: Pass the tissue through a graded series of alcohols (e.g., 70%, 80%, 95%, 100%) to remove water. Incomplete dehydration can lead to poor paraffin infiltration.
-
Clearing: Treat the tissue with a clearing agent, such as xylene, to remove the alcohol. Prolonged exposure to xylene can make tissue brittle.
-
Infiltration: Place the tissue in molten paraffin wax to allow the wax to fully infiltrate the tissue.
-
Embedding: Carefully orient the infiltrated tissue in a mold filled with molten paraffin and allow it to solidify on a cold plate. Incorrect orientation can make it impossible to obtain the desired section.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts seen in tumor histology?
A1: The most frequently encountered artifacts include folds and wrinkles in the section, tissue shrinkage or swelling from improper fixation, and chatter or tearing caused by microtomy issues. Contamination from other specimens or materials can also occur.
Q2: How can I differentiate between a real biological structure and an artifact?
A2: Artifacts often appear as unnatural or inconsistent structures. For example, formalin pigment is a black, granular deposit that is often birefringent under polarized light and can be found in areas with red blood cells. Folds will appear as dense, dark lines, and knife marks will be straight, parallel lines across the section. Experience and comparison with well-prepared slides are key to accurate identification.
Q3: My H&E stained sections look pale and lack nuclear detail. What could be the cause?
A3: This can be due to several factors, including over-fixation, exhausted hematoxylin, or incomplete removal of wax before staining. Ensure your fixation times are appropriate, use fresh staining reagents, and allow adequate time in xylene to completely deparaffinize the sections.
Q4: I am seeing cracks and holes in the center of my tumor sections. Why is this happening?
A4: This is often a sign of incomplete or poor fixation in the center of the tissue, which can lead to autolysis and poor processing. This is more common in larger tumor samples. To prevent this, ensure the fixative volume is sufficient and consider incising the tumor to allow the fixative to penetrate the core. Aggressive processing, particularly during dehydration, can also cause tissue to become brittle and crack.
Q5: What are "floaters" and how can I avoid them?
A5: Floaters are small pieces of tissue that contaminate a slide from a previous specimen, often transferred in the water bath used for floating sections. To avoid this, keep the water bath meticulously clean and skim the surface between specimens. Using a clean brush or forceps for each new sample can also help prevent transfer.
Visualizing Histological Workflow and Artifact Troubleshooting
Caption: A simplified workflow for histological slide preparation.
Caption: A logical diagram for troubleshooting histological artifacts.
References
Navigating Experimental Complexities of the ST3932 Patient-Derived Xenograft Model: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshoot and navigate the experimental challenges associated with the ST3932 patient-derived xenograft (PDX) model. This resource, presented in a question-and-answer format, directly addresses common issues encountered during experimental workflows, from model establishment to therapeutic testing.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the this compound PDX model?
The this compound model is a patient-derived xenograft of estrogen receptor-positive (ER+) breast cancer. A critical feature of this model is the presence of an R88Q mutation in the PIK3CA gene.[1] This mutation is significant as it activates the PI3K signaling pathway, a key pathway in cancer cell growth and proliferation.[1][2][3] Furthermore, the this compound model has been shown to be resistant to CDK4/6 inhibitors, such as palbociclib.[1]
Q2: What are the primary applications of the this compound PDX model in research?
The this compound model is a valuable tool for studying endocrine resistance in ER+ breast cancer, particularly in the context of CDK4/6 inhibitor failure. It is frequently used to evaluate the efficacy of novel therapeutic agents that target the ER and PI3K pathways. For instance, it has been instrumental in demonstrating the anti-tumor activity of the selective estrogen receptor degrader (SERD) elacestrant and the PI3K inhibitor alpelisib.
Q3: Is the this compound model sensitive to endocrine therapy?
While being ER-positive, the this compound model's resistance to palbociclib suggests a complex interplay of signaling pathways that may circumvent standard endocrine-based therapies when used as single agents. However, it shows significant response to targeted therapies aimed at the ER and PI3K pathways, indicating that these pathways are active drivers of its growth.
Troubleshooting Guide
Low Engraftment Rates
Q: We are experiencing low take rates when implanting this compound tumor fragments. What could be the cause and how can we improve it?
Low engraftment rates are a common challenge with ER+ PDX models. Several factors can contribute to this issue:
-
Host Mouse Strain: The choice of immunodeficient mouse strain is critical. While various strains are used, NOD/SCID or NSG mice are often preferred for their enhanced immunodeficiency, which can improve engraftment success.
-
Hormone Supplementation: As an ER+ model, this compound tumor growth is dependent on estrogen. Supplementation with estradiol is crucial for successful engraftment and tumor growth. This is typically achieved by implanting a slow-release estradiol pellet subcutaneously in the host mouse.
-
Tumor Fragment Quality: The viability of the tumor tissue used for implantation is paramount. Ensure that the tissue is processed promptly after collection and handled under sterile conditions to maintain its integrity.
-
Engraftment Site: The mammary fat pad is the orthotopic site for breast cancer PDXs and is generally preferred as the microenvironment can better support tumor growth compared to subcutaneous implantation.
Tumor Growth Variability
Q: We observe significant variability in tumor growth rates between individual mice engrafted with the this compound model. How can we manage this?
Tumor growth variability is an inherent characteristic of PDX models, reflecting the heterogeneity of the original patient tumor. While it cannot be eliminated, it can be managed through:
-
Sufficient Sample Size: Increasing the number of mice per experimental group will enhance the statistical power of your study and help to account for individual variations in tumor growth.
-
Tumor Size at Randomization: Start treatment when tumors have reached a predetermined, uniform size. This ensures that all animals begin the study with a similar tumor burden.
-
Consistent Passaging: Be aware that tumor growth rates can sometimes increase with successive passages in mice. It is advisable to use tumors from the same passage number for an entire experiment to minimize this source of variability.
-
Data Analysis: Employ appropriate statistical methods that can account for variability, such as mixed-effects models, to analyze your tumor growth data.
Drug Treatment and Resistance
Q: We are planning a study with elacestrant and alpelisib in the this compound model. What are the expected outcomes?
Previous studies have shown that the this compound model, which is resistant to the CDK4/6 inhibitor palbociclib, is sensitive to both single-agent elacestrant and single-agent alpelisib, with both treatments resulting in significant tumor growth inhibition. Notably, the combination of elacestrant and alpelisib has been reported to lead to complete tumor growth inhibition in this model.
Quantitative Data Summary
| Treatment Group | Efficacy in this compound PDX Model | Reference |
| Vehicle | - | |
| Palbociclib | No significant tumor growth inhibition | |
| Elacestrant (single agent) | Significant tumor growth inhibition | |
| Alpelisib (single agent) | Significant tumor growth inhibition | |
| Elacestrant + Alpelisib | Complete tumor growth inhibition |
Experimental Protocols
Protocol 1: Establishment and Passaging of the this compound PDX Model
This protocol outlines the key steps for the successful engraftment and propagation of the this compound PDX model.
Materials:
-
This compound tumor tissue fragments
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Slow-release estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Matrigel
-
Surgical tools (forceps, scalpels)
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the mouse. Implant an estradiol pellet subcutaneously in the dorsal flank region.
-
Tumor Preparation: On ice, dissect viable this compound tumor tissue into small fragments (approximately 2-3 mm³).
-
Engraftment: Make a small incision in the skin over the 4th inguinal mammary fat pad. Using forceps, create a small pocket in the fat pad.
-
Implantation: Coat a tumor fragment in Matrigel and insert it into the pocket in the mammary fat pad.
-
Suturing: Close the incision with surgical sutures or clips.
-
Monitoring: Monitor the mice regularly for tumor growth by caliper measurement.
-
Passaging: When a tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically remove the tumor. The tumor can then be processed into fragments for implantation into new host mice.
Protocol 2: In Vivo Efficacy Study
This protocol provides a general framework for conducting a therapeutic efficacy study using the this compound PDX model.
Procedure:
-
Tumor Establishment: Engraft this compound tumor fragments into a cohort of mice as described in Protocol 1.
-
Tumor Monitoring: Monitor tumor growth twice weekly using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control: Administer the appropriate vehicle solution according to the treatment schedule.
-
Elacestrant: Administer elacestrant orally at the desired dose and schedule.
-
Alpelisib: Administer alpelisib orally at the desired dose and schedule.
-
Combination: Administer both elacestrant and alpelisib according to their respective schedules.
-
-
Data Collection: Continue to monitor tumor volumes and body weights throughout the study.
-
Endpoint: At the end of the study (e.g., when control tumors reach a maximum allowed size), euthanize the mice and collect tumors for downstream analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways in the this compound Model
Caption: Key signaling pathways and therapeutic targets in the this compound model.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for conducting an in vivo drug efficacy study.
Troubleshooting Logic for Low Engraftment
Caption: A decision tree for troubleshooting low engraftment rates.
References
Technical Support Center: Best Practices for ST3932 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting in vivo experiments using the novel kinase inhibitor, ST3932. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Summary of Common Issues and Solutions
| Issue | Potential Cause | Recommended Action & Quantitative Data |
| High variability in tumor volume within the same treatment group | 1. Inconsistent tumor cell implantation. 2. Improper drug formulation or administration. 3. Animal model heterogeneity (age, weight, etc.). | 1. Ensure >95% cell viability (Trypan Blue) before injection. Standardize injection volume and needle gauge.[1] 2. Verify formulation for homogeneity and stability. For oral gavage, ensure consistent administration technique. 3. Use animals within a narrow age and weight range. Randomize animals into groups post-tumor implantation. |
| Lack of expected anti-tumor efficacy | 1. Suboptimal dose or schedule. 2. Poor bioavailability due to formulation issues. 3. Rapid drug metabolism. 4. Target is not a primary driver of tumor growth in the selected model. 5. Development of resistance. | 1. Perform a dose-response study. The in vivo dose is often 5-10 times the in vitro IC50. 2. Confirm solubility and stability of the formulation (see protocol below). Consider alternative vehicles or formulation strategies for poorly soluble compounds.[2][3] 3. Conduct pharmacokinetic (PK) studies to determine exposure levels.[4] 4. Confirm target expression and pathway activation in your tumor model via western blot or IHC. 5. Investigate potential resistance mechanisms, such as activation of alternative signaling pathways. |
| Unexpected toxicity or weight loss (>15-20%) | 1. Dose is too high (exceeds Maximum Tolerated Dose - MTD). 2. Off-target effects of the compound. 3. Vehicle-related toxicity. | 1. Conduct a dose-range finding study to determine the MTD. 2. Reduce the dose or consider a more intermittent dosing schedule. 3. Run a vehicle-only control group to assess the tolerability of the formulation components. |
| Inconsistent results between studies | 1. Differences in experimental conditions (animal supplier, diet, housing). 2. Cell line genetic drift at high passage numbers. 3. Variability in compound batches. | 1. Standardize all experimental parameters and document them meticulously. 2. Use low-passage cells and periodically perform cell line authentication (e.g., STR profiling). 3. Ensure the purity and identity of each new batch of this compound via analytical methods (e.g., HPLC, LC-MS). |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase "Kinase X," a critical component of the Pro-Survival Signaling Pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents downstream signaling that leads to cell proliferation and survival, ultimately inducing apoptosis in tumor cells dependent on this pathway.
Q2: What is the recommended starting dose for in vivo efficacy studies?
A2: The optimal dose should be determined empirically for your specific tumor model. A good starting point is to conduct a dose-range finding study. If in vitro data is available, a common practice is to start with a dose that is 5 to 10 times the IC50 value determined in cell-based assays. It is crucial to establish the Maximum Tolerated Dose (MTD) before initiating large-scale efficacy studies.
Q3: How should I formulate this compound for in vivo administration?
A3: Like many kinase inhibitors, this compound has low aqueous solubility. A common approach for oral administration is to prepare a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80. For detailed steps, refer to the "this compound Formulation Protocol for Oral Gavage" below. Always test the stability and homogeneity of your formulation.
Q4: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider?
A4: Understanding the PK/PD relationship is critical for interpreting your results. Key PK parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which collectively describe the drug's exposure in the animal. For PD, it is important to measure the inhibition of the target (Kinase X) in the tumor tissue at various time points after dosing. This can be done by measuring the phosphorylation of a downstream substrate via western blot or immunohistochemistry.
Q5: What are the best practices for minimizing variability in my in vivo studies?
A5: Consistency is key. Best practices include:
-
Animal Model: Use animals of the same sex, and within a narrow age and weight range.
-
Tumor Model: Use tumor cells with a consistent passage number and ensure a consistent number of viable cells are implanted.
-
Randomization and Blinding: Randomize animals into treatment groups and, whenever possible, blind the personnel who are measuring tumors and assessing outcomes.
-
Drug Formulation: Prepare fresh formulations regularly and ensure they are homogenous before each dose.
Experimental Protocols
This compound Formulation Protocol for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a standard vehicle.
Materials:
-
This compound powder
-
Vehicle: Sterile 0.5% (w/v) methylcellulose in water with 0.2% (v/v) Tween 80
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Method:
-
Calculate the required amount of this compound and vehicle for your study.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
Vortex the suspension immediately before each animal is dosed to ensure homogeneity.
-
Administer to mice via oral gavage at a volume of 10 mL/kg.
In Vivo Tumor Growth Inhibition Study Protocol
This protocol outlines a general workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Tumor cells in the exponential growth phase
-
6-8 week old immunocompromised mice (e.g., nude or NSG)
-
Matrigel (optional)
-
Calipers
-
This compound formulation and vehicle control
Method:
-
Harvest and resuspend tumor cells in sterile PBS or media at a concentration of 5 x 10^7 cells/mL. You may mix the cell suspension 1:1 with Matrigel.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth. Begin caliper measurements 3-4 days post-implantation.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound at various doses).
-
Administer the treatment as per the planned schedule (e.g., once daily by oral gavage).
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic analysis.
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
Troubleshooting Logic for Lack of Efficacy
Caption: A logical workflow for troubleshooting lack of efficacy.
References
Validation & Comparative
A Comparative Analysis of ST3932 and Other Luminal A Patient-Derived Xenograft Models for Preclinical Breast Cancer Research
For Immediate Release
[City, State] – [Date] – In the landscape of preclinical breast cancer research, the selection of appropriate patient-derived xenograft (PDX) models is paramount for the successful evaluation of novel therapeutic agents. This guide provides a detailed comparison of the ST3932 luminal A breast cancer PDX model with other well-characterized luminal A and B PDX models, namely HCI-003 and HCI-011. The data presented herein offers researchers a comprehensive resource to inform the selection of models that best recapitulate the specific molecular and phenotypic characteristics of the tumors they aim to target.
Patient-derived xenograft models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, thereby preserving the histological and genetic characteristics of the original tumor.[1] This fidelity to the patient's tumor makes PDX models a highly valuable tool in translational oncology research.
Comparative Overview of Luminal A and B PDX Models
The this compound model, alongside HCI-003 and HCI-011, represents a spectrum of luminal-type breast cancers, each with a unique molecular profile and treatment response history. Luminal A breast cancer is typically characterized by high estrogen receptor (ER) and progesterone receptor (PR) expression, low HER2 expression, and a low proliferative index (Ki67).[2]
A summary of the key characteristics of these three models is presented below:
| Feature | This compound | HCI-003 | HCI-011 |
| PAM50 Subtype | Luminal A | Luminal A (ER+/PR+/HER2-) | Luminal B (ER+/PR+/HER2-) |
| Origin | Metastatic Soft Tissue | Primary Breast Tumor | Pleural Effusion |
| Prior Treatment | Post-CDK4/6 inhibitor | Treatment-Naïve | Pre-treated (Chemo & Endocrine) |
| ER Status (% positive cells) | Positive (IHC) | 95% | 95% |
| PR Status (% positive cells) | Positive (IHC) | 95% | 1% |
| Ki67 (% positive cells) | Not Reported | 10% | 40% |
| Key Genomic Alterations | PIK3CA (R88Q) | PIK3CA (H1047R), TP53 (R282W) | TP53 (Y220C) |
In Vivo Therapeutic Response
The response of these PDX models to standard-of-care and investigational therapies provides critical insights into their utility for efficacy testing.
| Treatment | This compound | HCI-003 | HCI-011 |
| Palbociclib (CDK4/6i) | Resistant | Data Not Available | Data Not Available |
| Alpelisib (PI3Kαi) | Sensitive | Sensitive | Data Not Available |
| Elacestrant (SERD) | Sensitive | Data Not Available | Data Not Available |
| Elacestrant + Alpelisib | Sensitive (Enhanced Response) | Data Not Available | Data Not Available |
| Tamoxifen | Data Not Available | Sensitive | Resistant |
Note: "Resistant" indicates non-significant tumor growth inhibition (TGI). "Sensitive" indicates significant TGI. For this compound, the combination of elacestrant and alpelisib resulted in complete TGI.[3]
Detailed Model Characteristics
This compound: A Model of Acquired Resistance
The this compound PDX model was derived from a metastatic soft tissue lesion of a patient with luminal A breast cancer who had developed resistance to CDK4/6 inhibitor therapy.[4] This model is characterized by a PIK3CA R88Q mutation.[3] In preclinical studies, this compound demonstrated resistance to palbociclib, a CDK4/6 inhibitor. However, the model showed significant tumor growth inhibition in response to the selective estrogen receptor degrader (SERD) elacestrant and the PI3Kα inhibitor alpelisib, with the combination of these two agents leading to complete tumor growth inhibition. This profile makes this compound an invaluable tool for studying mechanisms of resistance to CDK4/6 inhibitors and for evaluating novel therapies targeting the ER and PI3K pathways in a resistant setting.
HCI-003: A Treatment-Naïve Luminal A Model
The HCI-003 PDX model was established from a primary breast tumor of a treatment-naïve patient and is classified as ER-positive, PR-positive, and HER2-negative. It exhibits high expression of both ER and PR (95% of cells) and a low Ki67 proliferation index (10%). Genomic analysis has identified mutations in PIK3CA (H1047R) and TP53 (R282W). This model is estrogen-dependent and has been shown to be sensitive to tamoxifen. Its treatment-naïve origin and classic luminal A characteristics make it a suitable model for first-line therapy studies.
HCI-011: A Pre-treated, Aggressive Luminal B Model
The HCI-011 model was derived from a pleural effusion of a patient with ER-positive, PR-positive, HER2-negative breast cancer who had received multiple lines of chemotherapy and endocrine therapy. It is classified as a luminal B subtype, which is consistent with its high Ki67 index (40%). While ER expression is high (95%), PR expression is low (1%). This model harbors a TP53 (Y220C) mutation. HCI-011 is estrogen-responsive but not dependent and has demonstrated resistance to tamoxifen, reflecting its pre-treated and more aggressive nature. This makes it a relevant model for studying therapies for advanced and endocrine-resistant luminal B breast cancer.
Signaling Pathways and Experimental Workflows
To visualize the key signaling pathways and experimental workflows discussed in this guide, please refer to the following diagrams generated using Graphviz.
Experimental Protocols
Immunohistochemistry (IHC)
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 μm) are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate-based buffer (pH 6.0) in a pressure cooker. Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Sections are then incubated with primary antibodies for ER (e.g., clone SP1), PR (e.g., clone 1E2), and Ki67 (e.g., clone MIB1) overnight at 4°C. A horseradish peroxidase-conjugated secondary antibody is applied, followed by detection with a DAB chromogen substrate. Slides are counterstained with hematoxylin. The percentage of positively stained tumor cells is determined by a pathologist or through image analysis software.
In Vivo Efficacy Studies
All animal procedures are conducted in accordance with institutional guidelines. Female immunodeficient mice (e.g., NOD/SCID or NSG) are implanted with tumor fragments (2-3 mm³) subcutaneously or in the mammary fat pad. For ER-positive models like this compound, HCI-003, and HCI-011, estrogen supplementation (e.g., 17β-estradiol pellets) is provided. When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Tumor volume is measured bi-weekly with calipers (Volume = (width² x length)/2). Body weight is monitored as a measure of toxicity. At the end of the study, tumors are harvested for further analysis. Tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study - Mean tumor volume of treated group at start of study) / (Mean tumor volume of control group at end of study - Mean tumor volume of control group at start of study)) x 100.
Conclusion
The this compound PDX model, with its documented resistance to CDK4/6 inhibitors and sensitivity to ER and PI3K pathway inhibitors, serves as a critical tool for developing next-generation therapies for endocrine-resistant breast cancer. In contrast, the HCI-003 and HCI-011 models offer well-characterized platforms for studying treatment-naïve luminal A and pre-treated, aggressive luminal B cancers, respectively. The selection of the most appropriate PDX model is contingent on the specific research question and the molecular characteristics of the patient population of interest. This guide provides a foundational dataset to aid researchers in making informed decisions for their preclinical studies.
References
- 1. championsoncology.com [championsoncology.com]
- 2. A breast cancer PDX collection enriched in luminal (ER +) tumors and young premenopausal patients to identify new therapeutic strategies for high‐risk patients† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ST3932 and Other CDK4/6 Inhibitor-Resistant Models for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to cyclin-dependent kinase 4/6 inhibitors (CDK4/6i) represents a significant clinical challenge in the treatment of hormone receptor-positive (HR+) breast cancer. To facilitate the development of novel therapeutic strategies, a variety of preclinical models that recapitulate this resistance have been established. This guide provides a detailed comparison of the ST3932 patient-derived xenograft (PDX) model with other commonly used CDK4/6i-resistant models, supported by experimental data and methodologies.
Overview of the this compound Model
The this compound model is a patient-derived xenograft (PDX) established from a metastatic soft tissue lesion of a patient with luminal A breast cancer who had developed acquired resistance to CDK4/6 inhibitor therapy[1]. In vivo studies have confirmed that the this compound model is resistant to both palbociclib and abemaciclib, as well as to single-agent fulvestrant[1]. Genomic analysis has identified a PIK3CA R88Q mutation in this model, and it demonstrates a lack of sensitivity to palbociclib[2].
Comparison of this compound with Other CDK4/6i-Resistant Models
The table below summarizes the key characteristics of the this compound model in comparison to other established in vitro and in vivo models of CDK4/6i resistance.
| Feature | This compound Model | Palbociclib-Resistant (PR) Cell Line Models (e.g., MCF-7, T47D) | Abemaciclib-Resistant (AR) Cell Line Models (e.g., MCF-7, T47D) | Other Patient-Derived Xenograft (PDX) Models |
| Model Type | Patient-Derived Xenograft (PDX) | In vitro cell lines | In vitro cell lines | In vivo patient-derived tumors |
| Origin | Metastatic soft tissue lesion from a luminal A breast cancer patient with acquired CDK4/6i resistance[1] | Established breast cancer cell lines (e.g., MCF-7, T47D) with induced resistance through long-term palbociclib exposure[3] | Established breast cancer cell lines (e.g., MCF-7, T47D) with induced resistance through long-term abemaciclib exposure | Tumors from patients who have progressed on CDK4/6i therapy |
| Resistance Profile | Resistant to palbociclib, abemaciclib, and single-agent fulvestrant | Resistant to palbociclib; may retain sensitivity to abemaciclib | Resistant to abemaciclib; may show cross-resistance to palbociclib | Varies by patient; can be resistant to one or multiple CDK4/6 inhibitors and endocrine therapies |
| Key Genetic Alterations | PIK3CA R88Q mutation | May involve RB1 loss, CCNE1 amplification, or activation of PI3K/AKT/mTOR pathway | May involve upregulation of the oxidative phosphorylation (OXPHOS) pathway | Can include ESR1 mutations, RB1 loss, or amplification of cell cycle-related genes |
| Key Signaling Pathways | Likely driven by the PI3K pathway due to the PIK3CA mutation. | Upregulation of G2-M cell cycle pathways. | Upregulation of oxidative phosphorylation (OXPHOS) pathways. | Diverse, including activation of FGFR, MAPK, and PI3K/AKT/mTOR pathways. |
Mechanisms of CDK4/6i Resistance
Acquired resistance to CDK4/6 inhibitors is a multifaceted process involving various molecular alterations. The primary mechanisms can be broadly categorized as follows:
-
Alterations in the Cell Cycle Machinery:
-
Loss of Retinoblastoma (RB1) function: As CDK4/6 inhibitors exert their effect by preventing the phosphorylation of RB1, loss of RB1 function renders the inhibitors ineffective.
-
Amplification of Cyclin E1 (CCNE1) and CDK2: Upregulation of the Cyclin E-CDK2 complex can bypass the G1 checkpoint control mediated by CDK4/6, leading to resistance.
-
CDK6 Amplification: Increased levels of CDK6 can overcome the inhibitory effects of the drugs.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway, often through mutations in PIK3CA, can promote cell proliferation independently of the CDK4/6-RB axis.
-
FGFR Pathway: Amplification or activating mutations in Fibroblast Growth Factor Receptors can drive cell growth and resistance.
-
MAPK Pathway: The RAS-RAF-MEK-ERK pathway can also be hyperactivated to promote cell cycle progression.
-
The signaling pathway diagram below illustrates the central role of the CDK4/6-Cyclin D-RB-E2F axis and the key resistance mechanisms.
Caption: Key signaling pathways in CDK4/6i action and resistance.
Experimental Protocols
1. Development of In Vitro CDK4/6i-Resistant Cell Lines
This protocol outlines the general steps for generating CDK4/6i-resistant cell lines, a common practice in studying drug resistance mechanisms.
Caption: Workflow for developing in vitro CDK4/6i-resistant models.
Methodology:
-
Cell Culture Initiation: Parental breast cancer cell lines (e.g., MCF-7, T47D) are cultured in standard growth medium.
-
Drug Exposure: The cells are continuously exposed to a low concentration of a CDK4/6 inhibitor (e.g., palbociclib, abemaciclib).
-
Dose Escalation: The concentration of the CDK4/6i is gradually increased over a period of several months as the cells adapt and become resistant.
-
Isolation of Resistant Clones: Single-cell colonies that can proliferate in the presence of high drug concentrations are isolated and expanded.
-
Characterization: The resistant phenotype is confirmed through various assays, including:
-
Dose-response assays: To determine the half-maximal inhibitory concentration (IC50) and compare it to the parental cell line.
-
Cell cycle analysis: To assess the ability of the resistant cells to bypass G1 arrest.
-
Western blotting: To examine the expression levels of key proteins in the cell cycle and bypass pathways (e.g., RB, Cyclin E, p-AKT).
-
Genomic and transcriptomic sequencing: To identify genetic mutations, amplifications, and changes in gene expression that contribute to resistance.
-
2. Establishment of Patient-Derived Xenograft (PDX) Models
PDX models, such as this compound, are generated by implanting tumor tissue from a patient into an immunodeficient mouse.
Caption: Workflow for establishing CDK4/6i-resistant PDX models.
Methodology:
-
Tissue Acquisition: A fresh tumor biopsy is obtained from a patient who has developed resistance to CDK4/6i therapy.
-
Implantation: The tumor tissue is surgically implanted into immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent generations of mice to expand the model.
-
Characterization: The PDX model is characterized to ensure it retains the features of the original patient tumor, including:
-
Histology and Immunohistochemistry (IHC): To confirm the tumor morphology and protein expression patterns (e.g., ER, PR, HER2).
-
Genomic and Transcriptomic Analysis: To identify the genetic drivers of resistance.
-
In Vivo Efficacy Studies: To confirm resistance to CDK4/6 inhibitors and test the efficacy of novel therapeutic agents.
-
References
Elacestrant Efficacy: A Comparative Analysis in ST3932 and Other Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of elacestrant, a selective estrogen receptor degrader (SERD), in the ST3932 patient-derived xenograft (PDX) model versus other commonly used preclinical models of estrogen receptor-positive (ER+) breast cancer. The data presented is compiled from published preclinical studies and aims to provide a comprehensive overview for researchers in oncology and drug development.
Comparative Efficacy of Elacestrant: Quantitative Analysis
Elacestrant has demonstrated significant anti-tumor activity across a range of ER+ breast cancer models, including those with acquired resistance to standard-of-care endocrine therapies and CDK4/6 inhibitors.[1][2] The following table summarizes the key efficacy data for elacestrant as a single agent and in combination therapy in the this compound PDX model compared to other relevant cell line-derived xenograft (CDX) and patient-derived xenograft models.
| Model | Model Type | Key Genetic Features | Treatment | Dosage | Duration | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | PDX | ER+, PIK3CA (R88Q) | Elacestrant (single agent) | Not specified | 28 days | Significant TGI |
| This compound | PDX | ER+, PIK3CA (R88Q) | Elacestrant + Alpelisib | Not specified | 28 days | Complete TGI |
| MCF7 | CDX | ER+, PIK3CA (E545K) | Elacestrant (single agent) | 30 mg/kg/day, p.o. | 4 weeks | Complete TGI |
| MCF7 | CDX | ER+, PIK3CA (E545K) | Elacestrant (single agent) | 60 mg/kg/day, p.o. | 4 weeks | Complete TGI |
| MCF7 | CDX | ER+, PIK3CA (E545K) | Elacestrant + Palbociclib | 60 mg/kg/day (Elacestrant) | Not specified | Significantly greater TGI than single agent |
| MCF7 | CDX | ER+, PIK3CA (E545K) | Elacestrant + Everolimus | 60 mg/kg/day (Elacestrant) | Not specified | Significantly greater TGI than single agent |
| CTG-2432 | PDX | ER+, ESR1 (E380Q), PIK3CA (E545K, E722K) | Elacestrant (single agent) | Not specified | Not specified | Significant TGI |
| ST941-HI | PDX | ER+, ESR1 (Y537S) | Elacestrant | Not specified | 64 days | Reduction in tumor volume |
| ST2535-HI | PDX | ER+, ESR1 (D538G) | Elacestrant | 30 mg/kg | Not specified | 79% reduction in tumor volume |
| ST2535-HI | PDX | ER+, ESR1 (D538G) | Elacestrant | 60 mg/kg | Not specified | 82% reduction in tumor volume |
| CTG-1211-HI | PDX | ER+, ESR1 (D538G) | Elacestrant | 30 mg/kg | Not specified | 30% reduction in tumor volume |
| CTG-1211-HI | PDX | ER+, ESR1 (D538G) | Elacestrant | 60 mg/kg | Not specified | 48% reduction in tumor volume |
| WHIM43 | PDX | ER+, ESR1 (D538G), Rb-null | Elacestrant | Not specified | Not specified | Significant TGI |
Experimental Protocols
The following methodologies are representative of the experimental protocols used in the cited preclinical studies to evaluate the efficacy of elacestrant.
Cell Line-Derived Xenograft (CDX) Model (e.g., MCF7)
-
Cell Culture: MCF7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude) are utilized.
-
Tumor Implantation: A suspension of MCF7 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: Elacestrant is administered orally (p.o.) daily at the specified doses.[3] The vehicle control is administered to the control group.
-
Endpoint Analysis: Treatment continues for a specified duration (e.g., 4 weeks), with tumor volumes and body weights recorded throughout the study.[3][4] At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
Patient-Derived Xenograft (PDX) Model (e.g., this compound)
-
Tumor Acquisition: Patient tumor tissue is obtained from consenting patients and implanted subcutaneously into immunodeficient mice.
-
Tumor Propagation: Once the initial tumors reach a sufficient size, they are excised, fragmented, and serially passaged in subsequent cohorts of mice to expand the model.
-
Study Cohort Generation: For efficacy studies, tumor fragments are implanted into a cohort of mice.
-
Treatment and Monitoring: Similar to CDX models, once tumors are established, mice are randomized and treated with elacestrant or vehicle control. Tumor growth is monitored regularly.
-
Data Analysis: The primary endpoint is typically tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the control group.
Visualizing Molecular Mechanisms and Experimental Design
To further elucidate the context of these findings, the following diagrams illustrate the signaling pathway targeted by elacestrant and a typical experimental workflow.
Caption: Elacestrant binds to ERα, inducing its degradation and blocking downstream signaling.
Caption: Workflow for assessing elacestrant's efficacy in patient-derived xenograft (PDX) models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elacestrant (RAD1901) is an Orally Available Estrogen Receptor Degrader | MedChemExpress [medchemexpress.eu]
- 4. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of ST3932 and its Parental Tumor: A Guide for Researchers
This guide provides a comparative overview of the genomic landscape of the ST3932 patient-derived xenograft (PDX) model and its likely parental tumor context, hormone receptor-positive (HR+)/HER2-negative breast cancer. While a direct, published head-to-head genomic comparison of the this compound model and its specific originating tumor is not publicly available, this guide synthesizes known information about this compound with the general genomic features of its associated cancer subtype to offer a valuable resource for researchers, scientists, and drug development professionals.
The this compound model is noted for harboring a specific mutation in the PIK3CA gene, a key driver in many breast cancers. Understanding the broader genomic context of this model is crucial for interpreting experimental results and assessing its suitability for preclinical studies.
Data Presentation: Genomic Landscape Comparison
The following tables summarize the known genomic features of the this compound PDX model in comparison to the typical genomic alterations observed in HR+/HER2- breast cancer, the most common subtype of breast cancer and the likely origin of this model.
Table 1: Comparison of Key Somatic Mutations
| Gene | This compound PDX Model | Parental Tumor (Typical HR+/HER2- Breast Cancer) | Frequency in HR+/HER2- Breast Cancer |
| PIK3CA | R88Q mutation present | Activating mutations are common | ~40% |
| TP53 | Status not publicly detailed | Mutations are frequent, associated with poorer prognosis | 15-30% |
| ESR1 | Status not publicly detailed | Mutations can arise, often associated with resistance to endocrine therapy | 5-15% (more common in metastatic setting) |
| GATA3 | Status not publicly detailed | Frequent inactivating mutations | 10-15% |
| MAP3K1 | Status not publicly detailed | Inactivating mutations are relatively common | ~10% |
| CDH1 | Status not publicly detailed | More common in lobular carcinoma, but can occur in ductal | ~5% in ductal carcinoma |
Table 2: Comparison of Copy Number Alterations (CNAs)
| Chromosomal Alteration | This compound PDX Model | Parental Tumor (Typical HR+/HER2- Breast Cancer) | Frequency in HR+/HER2- Breast Cancer |
| 1q gain | Status not publicly detailed | Common | >50% |
| 16q loss | Status not publicly detailed | Common, often associated with luminal A subtype | >50% |
| 8p loss | Status not publicly detailed | Frequent | ~50% |
| 8q gain | Status not publicly detailed | Frequent | ~40% |
| 11q13 (CCND1) amplification | Status not publicly detailed | Occurs in a subset, associated with luminal B subtype | ~15% |
| MYC amplification | Status not publicly detailed | Less frequent than in other subtypes | ~10% |
Table 3: Gene Expression Profile Comparison
| Feature | This compound PDX Model | Parental Tumor (Typical HR+/HER2- Breast Cancer) |
| Intrinsic Subtype | Likely Luminal A or Luminal B | Predominantly Luminal A or Luminal B |
| Estrogen Receptor (ER) | Positive | Positive |
| Progesterone Receptor (PR) | Status not publicly detailed | Often Positive, but can be lost in more aggressive tumors |
| HER2 | Negative | Negative |
| Proliferation Markers (e.g., Ki-67) | Status not publicly detailed | Variable; higher in Luminal B |
| PI3K Pathway Activity | Expected to be high due to PIK3CA mutation | Often elevated due to mutations in the pathway |
Experimental Protocols
Detailed methodologies are essential for the accurate genomic and transcriptomic characterization of PDX models and their parental tumors. Below are standard protocols for key experiments.
Whole Exome Sequencing (WES)
-
DNA Extraction: Genomic DNA is isolated from both the flash-frozen or formalin-fixed paraffin-embedded (FFPE) parental tumor tissue and the corresponding PDX tumor tissue. A matched normal tissue sample (e.g., blood) from the patient is also required to distinguish somatic from germline mutations.
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated to the fragments.
-
Exome Capture: The DNA library is hybridized to biotinylated probes that target the exonic regions of the genome. Streptavidin-coated magnetic beads are then used to pull down the targeted DNA fragments.
-
Sequencing: The captured exome library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Read Alignment: Sequencing reads are aligned to the human reference genome (e.g., GRCh38). For PDX samples, reads must also be aligned to the mouse genome to filter out murine stromal contamination.
-
Variant Calling: Somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) are identified by comparing the tumor sequence to the matched normal sequence using tools like MuTect2 or VarScan2.
-
Copy Number Variation (CNV) Analysis: CNVs are detected from the sequencing data using tools like GATK CNV or CNVkit.
-
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA is extracted from fresh-frozen parental and PDX tumor tissues.
-
Library Preparation: mRNA is typically selected using poly-A purification, followed by fragmentation and conversion to cDNA. Sequencing adapters are then ligated to the cDNA fragments.
-
Sequencing: The RNA-seq library is sequenced on a high-throughput platform.
-
Data Analysis:
-
Read Alignment: Similar to WES, reads from PDX samples are aligned to both human and mouse genomes to separate tumor and stromal transcripts.
-
Gene Expression Quantification: Aligned reads are counted for each gene to determine expression levels (e.g., as Transcripts Per Million - TPM).
-
Differential Expression Analysis: Gene expression levels between the PDX model and the parental tumor (or between different experimental conditions) are compared to identify differentially expressed genes.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) or similar methods are used to identify signaling pathways that are significantly altered.
-
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
The PIK3CA R88Q mutation in the this compound model leads to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway, highlighting the activating mutation in this compound.
Experimental Workflow for Comparative Genomics
The following diagram illustrates a typical workflow for the comparative genomic analysis of a parental tumor and its corresponding PDX model.
Caption: Workflow for comparative genomic analysis of parental tumor and PDX model.
Preclinical Validation of Novel Therapies in CDK4/6 Inhibitor-Resistant, PIK3CA-Mutated Breast Cancer: A Comparative Analysis of the ST3932 Patient-Derived Xenograft Model and Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical data generated from the ST3932 patient-derived xenograft (PDX) model with clinical outcomes of targeted therapies in patients with estrogen receptor-positive (ER+), HER2-negative, PIK3CA-mutated advanced breast cancer that has developed resistance to CDK4/6 inhibitors. The this compound model, established from a patient who progressed on an aromatase inhibitor and palbociclib, serves as a valuable preclinical tool to investigate novel therapeutic strategies in this challenging clinical setting.
Understanding the this compound PDX Model
The this compound model is a patient-derived xenograft of ER+/HER2- breast cancer characterized by a PIK3CA R88Q mutation. It was developed from a metastatic lesion of a patient whose disease progressed following treatment with a CDK4/6 inhibitor (palbociclib) in combination with an aromatase inhibitor. This model endogenously recapitulates the genomic and phenotypic characteristics of acquired resistance to CDK4/6 inhibitors, making it a highly relevant platform for testing the efficacy of new drugs.
Comparative Analysis of Preclinical and Clinical Data
The following sections present a detailed comparison of the performance of various targeted agents in the this compound PDX model and their corresponding clinical efficacy in patients with a similar disease profile.
Quantitative Data Summary
The tables below summarize the key quantitative findings from both preclinical experiments using the this compound model and clinical trials of elacestrant and alpelisib in the post-CDK4/6 inhibitor setting for PIK3CA-mutated breast cancer.
Table 1: Preclinical Efficacy of Targeted Agents in the this compound PDX Model
| Treatment Agent | Target | Outcome in this compound Model |
| Palbociclib | CDK4/6 | No significant tumor growth inhibition (TGI) |
| Elacestrant (single agent) | Estrogen Receptor (SERD) | Significant TGI |
| Alpelisib (single agent) | PI3Kα | Significant TGI |
| Elacestrant + Alpelisib | ER + PI3Kα | Complete TGI |
Table 2: Clinical Outcomes of Elacestrant and Alpelisib Post-CDK4/6 Inhibitor Treatment in Patients with PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer
| Clinical Trial | Treatment | Patient Population | Median Progression-Free Survival (mPFS) | 6-Month Progression-Free Survival Rate | Overall Response Rate (ORR) |
| EMERALD (Subgroup Analysis) | Elacestrant | ESR1-mutated, PIK3CA-mutated, post-CDK4/6i | 5.5 months[1][2][3][4] | Not Reported | Not Reported |
| EMERALD (Subgroup Analysis) | Standard of Care (Endocrine Therapy) | ESR1-mutated, PIK3CA-mutated, post-CDK4/6i | 1.9 months[1] | Not Reported | Not Reported |
| BYLieve (Cohort A) | Alpelisib + Fulvestrant | PIK3CA-mutated, post-CDK4/6i + AI | 7.3 months | 50.4% | 17% |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Studies
1. PDX Model Generation:
-
Fresh tumor tissue from a metastatic lesion of a patient with ER+/HER2-, PIK3CA-mutated breast cancer who had progressed on an aromatase inhibitor and palbociclib was obtained with informed consent under an institutional review board-approved protocol.
-
Tumor fragments (approximately 20-30 mm³) were surgically implanted subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor growth was monitored weekly using caliper measurements. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
When tumors reached a volume of approximately 1500-2000 mm³, they were harvested and serially passaged in subsequent cohorts of mice for expansion. The this compound model was thus established and characterized.
2. In Vivo Drug Efficacy Studies:
-
When tumors in passaged mice reached a volume of 150-250 mm³, the animals were randomized into treatment and control groups (typically n=8-10 mice per group).
-
Treatment was initiated with the respective agents at clinically relevant doses and schedules. For example:
-
Vehicle Control: Administered according to the vehicle composition of the therapeutic agents.
-
Palbociclib: Administered orally, once daily.
-
Elacestrant: Administered orally, once daily.
-
Alpelisib: Administered orally, once daily.
-
-
Tumor volumes and body weights were measured 2-3 times per week.
-
The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage change in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
-
The study was terminated when tumors in the control group reached the pre-defined endpoint volume or after a specified duration of treatment.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and the experimental workflow for the preclinical evaluation of therapies in the this compound PDX model.
References
Benchmarking New Selective Estrogen Receptor Degraders (SERDs) in the ST3932 Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new Selective Estrogen Receptor Degraders (SERDs) using the ST3932 patient-derived xenograft (PDX) model, a clinically relevant model of Estrogen Receptor-positive (ER+), HER2-negative breast cancer with acquired resistance to CDK4/6 inhibitors. This document outlines key performance indicators, detailed experimental protocols, and a comparative analysis of emerging oral SERDs against the standard-of-care, fulvestrant.
Introduction to SERDs and the this compound Model
Selective Estrogen Receptor Degraders are a class of therapeutic agents that not only antagonize the estrogen receptor but also induce its degradation.[1] This dual mechanism of action offers a promising strategy to overcome endocrine resistance in ER+ breast cancer. The this compound PDX model was established from a metastatic lesion of a luminal A breast cancer patient who had developed resistance to CDK4/6 inhibitor therapy, making it a valuable tool for evaluating novel therapies in a resistant setting.[2][3]
Comparative Performance of SERDs
The following table summarizes the preclinical performance of fulvestrant and several investigational oral SERDs. While direct head-to-head data in the this compound model is limited for all compounds, this compilation from various ER+ breast cancer models provides a valuable benchmark.
| Compound | Type | IC50 (Proliferation) | ER Degradation (DC50) | In Vivo Efficacy (Model) | Key Findings |
| Fulvestrant | Injectable SERD | ~0.29 nM (MCF-7)[1][4] | Potent ER degradation | Tumor growth inhibition in MCF-7 xenografts | Standard-of-care, but with pharmacokinetic limitations. |
| Elacestrant | Oral SERD | Potent (MCF-7) | Similar to fulvestrant in vitro | Significant tumor growth inhibition in this compound PDX model | First FDA-approved oral SERD, effective in ESR1-mutant tumors. |
| Camizestrant | Oral SERD | Potent (MCF-7) | Robust and selective ER degradation | Superior to fulvestrant in vivo | Shows strong antitumor activity as monotherapy and in combination. |
| Giredestrant | Oral SERD | ~0.05 nM (MCF-7) | More potent than fulvestrant | Tumor regressions in ESR1-mutant PDX models | High potency and favorable preclinical profile. |
| Imlunestrant | Oral SERD | Potent | Efficacious in ESR1-mutant and wild-type models | Prolonged survival in intracranial tumor models | Brain-penetrant with potent antitumor activity. |
Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the estrogen signaling pathway and the mechanism of action of SERDs. Estrogen binding to its receptor (ER) leads to dimerization, nuclear translocation, and transcription of genes that promote tumor growth. SERDs competitively bind to ER, inducing a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway, thereby abrogating downstream signaling.
Experimental Workflow for Benchmarking New SERDs
A systematic approach is crucial for the preclinical evaluation of new SERDs. The following diagram outlines a typical experimental workflow, starting from in vitro characterization to in vivo efficacy studies in the this compound PDX model.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the anti-proliferative activity of SERDs on ER+ breast cancer cell lines (e.g., MCF-7).
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test SERD and control (e.g., fulvestrant)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test SERD and controls. Replace the medium with fresh medium containing the compounds and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
ERα Degradation Assay (Western Blot)
This protocol details the assessment of ERα protein degradation following SERD treatment.
Materials:
-
ER+ breast cancer cells
-
6-well plates
-
Test SERD and control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-ERα and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the SERD for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the DC50 value.
In Vivo Efficacy Study in the this compound PDX Model
This protocol outlines the general procedure for assessing the in vivo anti-tumor efficacy of a new SERD.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
This compound tumor fragments
-
Test SERD, vehicle control, and standard-of-care (e.g., fulvestrant)
-
Calipers for tumor measurement
-
Appropriate animal handling and surgical equipment
Procedure:
-
Tumor Implantation: Subcutaneously implant this compound tumor fragments into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 150-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the new SERD, fulvestrant, and vehicle control according to the desired dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint Analysis: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Pharmacodynamic Studies (Optional): At the end of the study, tumors can be harvested for analysis of ERα levels and other biomarkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Reproducibility of Drug Response in the ST3932 Patient-Derived Xenograft Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the drug response in the ST3932 patient-derived xenograft (PDX) model, an ER-positive, HER2-negative breast cancer model established from a patient with acquired resistance to CDK4/6 inhibitors. This document summarizes available experimental data, details the methodologies employed in key studies, and discusses the broader context of reproducibility in PDX models.
Executive Summary
The this compound PDX model exhibits differential sensitivity to various targeted therapies, reflecting its origin from a heavily pretreated tumor. Data from a key study by Vasan et al. (2019) demonstrates the model's resistance to the CDK4/6 inhibitor palbociclib while showing sensitivity to the novel selective estrogen receptor degrader (SERD) elacestrant and the PI3K inhibitor alpelisib, particularly when used in combination[1][2]. While direct comparative studies to assess inter-laboratory reproducibility of these findings in the this compound model are not publicly available, this guide provides the existing data and discusses the general factors influencing the reproducibility of drug response in PDX models.
Data Presentation: Drug Response in the this compound Model
The following table summarizes the in vivo drug response data from the study by Vasan et al. (2019), which evaluated the efficacy of elacestrant, alpelisib, and their combination in the this compound PDX model[1][2]. Tumor growth inhibition (TGI) is a key metric for assessing anti-tumor activity.
| Treatment Group | Dosage | Mean Tumor Volume Change from Baseline (Day 28) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) | Reference |
| Vehicle | - | Increased | 0 | - | [1] |
| Palbociclib | Not specified in detail, but no significant TGI observed | Increased | Not significant | >0.05 | |
| Elacestrant | 30 mg/kg | Decreased | Significant | <0.05 | |
| Alpelisib | 25 mg/kg | Decreased | Significant | <0.05 | |
| Elacestrant + Alpelisib | 30 mg/kg + 25 mg/kg | Significant Decrease | Complete TGI | <0.001 |
Discussion on Reproducibility
Patient-derived xenograft models are recognized for their ability to recapitulate the heterogeneity and drug response of human tumors more faithfully than traditional cell line-derived xenografts. However, the reproducibility of drug response studies in PDX models can be influenced by several factors:
-
Inter-animal Variability: Even within the same PDX model and treatment group, individual mice can exhibit variations in tumor growth and drug response.
-
Passage Number: Serial passaging of PDX tumors in mice can lead to clonal selection and divergence from the original patient tumor, potentially altering drug sensitivity.
-
Experimental Protocol Differences: Variations in animal handling, drug formulation and administration, and endpoint measurements across different laboratories can impact study outcomes.
-
Tumor Microenvironment: The murine microenvironment in which the human tumor is grown can influence its characteristics and therapeutic response.
While the Vasan et al. (2019) study provides robust data on the this compound model, the absence of independent studies testing the same therapeutic agents makes a direct assessment of reproducibility challenging. Future studies by different research groups will be crucial to confirm the observed drug sensitivities and establish the this compound model as a reproducible tool for preclinical research.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the Vasan et al. (2019) publication and general PDX study protocols.
In Vivo Drug Efficacy Studies in the this compound PDX Model
-
Animal Model: Female immunodeficient mice (e.g., NOD-scid GAMMA (NSG)) are used as hosts for the this compound PDX tumors.
-
Tumor Implantation: Fragments of the this compound tumor are subcutaneously implanted into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width^2)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Vehicle Control: Administered via the same route and schedule as the therapeutic agents.
-
Elacestrant: Administered orally, daily.
-
Alpelisib: Administered orally, daily.
-
Palbociclib: Administered orally, daily.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size. The primary endpoint is the change in tumor volume over time and the calculation of tumor growth inhibition.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to compare the tumor volumes between the treatment and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by elacestrant, alpelisib, and palbociclib.
Caption: Elacestrant blocks estrogen binding and promotes ER degradation.
Caption: Alpelisib inhibits the PI3K signaling pathway.
Caption: Palbociclib inhibits CDK4/6, leading to cell cycle arrest.
Experimental Workflow
Caption: Workflow for in vivo drug efficacy studies in the this compound PDX model.
References
Navigating Resistance in ER+ Breast Cancer: A Comparative Guide to the ST3932 Model and Its Alternatives
For researchers and drug development professionals at the forefront of oncology, particularly in the challenging landscape of Estrogen Receptor-positive (ER+), HER2-negative breast cancer, the emergence of resistance to CDK4/6 inhibitors presents a significant hurdle. Preclinical models that accurately recapitulate this resistance are crucial for developing next-generation therapies. This guide provides a detailed comparison of the ST3932 patient-derived xenograft (PDX) model, a key tool in this area, with other relevant preclinical models. We delve into the limitations of this compound, present alternative models with supporting experimental data, and outline the methodologies behind these critical studies.
The this compound Model: A Specific Lens on CDK4/6 Inhibitor Resistance
The this compound model is a patient-derived xenograft established from a metastatic soft tissue lesion of a luminal A breast cancer patient who had developed acquired resistance to CDK4/6 inhibitor therapy.[1][2] This model is characterized by its retention of Estrogen Receptor (ER) expression and a specific mutation in the PIK3CA gene (R88Q).[3][4] In vivo studies have demonstrated that the this compound model is resistant to treatment with the CDK4/6 inhibitor palbociclib and the selective ER degrader (SERD) fulvestrant.[1]
Limitations of the this compound Model
While a valuable tool, the specificity of the this compound model also constitutes its primary limitation. Its genetic background and treatment history may not represent the full spectrum of resistance mechanisms observed clinically. Key limitations include:
-
Specific PIK3CA Mutation: The this compound model harbors an R88Q mutation in PIK3CA. While PIK3CA mutations are common in ER+ breast cancer, the specific locus and resulting protein alteration can influence pathway activation and sensitivity to targeted inhibitors. Other PIK3CA mutations, such as E545K, are also prevalent and may confer different therapeutic vulnerabilities.
-
Singular Patient Origin: As a PDX model, this compound represents the tumor biology of a single patient. The mechanisms of resistance in this model may not be generalizable to the broader patient population with acquired CDK4/6 inhibitor resistance.
-
Lack of Immune System: The this compound model is developed in immunodeficient mice (athymic nude mice), which precludes the study of immunomodulatory therapies and the tumor microenvironment's role in drug resistance.
Alternative Preclinical Models for Studying CDK4/6 Inhibitor Resistance
To overcome the limitations of a single model, researchers utilize a panel of PDX models and other alternative methodologies. These provide a broader understanding of resistance mechanisms and a more robust platform for testing novel therapeutics.
Alternative Patient-Derived Xenograft (PDX) Models
Several other PDX models derived from patients with CDK4/6 inhibitor-resistant breast cancer offer valuable comparative insights. These include:
-
CTG-2308 and CTG-2432: These models also harbor PIK3CA mutations (E545K in CTG-2308; E545K and E722K in CTG-2432) and were derived from patients treated with a combination of an aromatase inhibitor and palbociclib or fulvestrant and palbociclib. The CTG-2432 model also has an ESR1 mutation (E380Q).
-
ST940C, ST2056, ST3164B, ST4316B, ST4378, STF160, and STM001B: This panel of XPDX models was established from patients with luminal A breast cancer at the time of progression following acquired resistance to CDK4/6 inhibitor therapy. They exhibit varying genomic alterations, including ESR1 mutations and fusions, providing a diverse set of models to study different resistance mechanisms.
Broader Alternative Methodologies
Beyond PDX models, other platforms offer distinct advantages in speed, cost-effectiveness, and the ability to perform high-throughput screening:
-
In Vitro and Ex Vivo Models: Human-relevant in vitro and ex vivo systems using patient-derived cells and tissues can model disease, toxicity, and efficacy.
-
Organoids: These 3D cultures are derived from patient tissue stem cells and can self-organize to mimic the structure and function of organs, offering a translational tool for studying drug safety and efficacy.
-
In Silico Models: Computational models and artificial intelligence can predict complex biological processes, screen drug candidates, and analyze molecular pathways, significantly accelerating the initial stages of drug discovery.
Comparative Performance Data
The following tables summarize the in vivo efficacy of various therapeutic agents in the this compound model and its alternatives, focusing on tumor growth inhibition (TGI).
Table 1: In Vivo Response of this compound PDX Model to Different Treatments
| Treatment | Dosage | Outcome | Citation |
| Palbociclib | 50 mg/kg, oral, daily | Resistant (%T/C > 20) | |
| Fulvestrant | 2.5 mg, subcutaneous, weekly | Resistant (%T/C > 20) | |
| Elacestrant | - | Significant TGI | |
| Alpelisib | - | Significant TGI | |
| Elacestrant + Alpelisib | - | Complete TGI | |
| Everolimus | - | Significantly inhibited growth | |
| Elacestrant + Everolimus | - | Significant TGI |
Table 2: Characteristics and In Vivo Response of Alternative PDX Models
| Model | Key Mutations | Palbociclib/Abemaciclib Response | Fulvestrant Response | Citation |
| CTG-2308 | PIK3CA (E545K) | - | - | |
| CTG-2432 | PIK3CA (E545K, E722K), ESR1 (E380Q) | Resistant | - | |
| ST940C | ESR1 (Y537S) | Sensitive (%T/C ≤ 20) | Resistant | |
| ST2056 | ESR1 (Y537S) | Sensitive (%T/C ≤ 20) | Resistant | |
| ST3164B | ESR1-CCDC170 fusion | Resistant (%T/C > 20) | Resistant | |
| ST4316B | BRCA2 (Q1089Sfs*10) | Resistant (%T/C > 20) | Resistant | |
| ST4378 | PIK3CA (E545G) | Resistant (%T/C > 20) | Resistant | |
| STF160 | - | Resistant (%T/C > 20) | Resistant | |
| STM001B | - | Resistant (%T/C > 20) | Resistant |
Experimental Protocols
Establishment and In Vivo Studies of PDX Models
The this compound and other referenced PDX models were developed in athymic nude mice. The general protocol for in vivo drug efficacy studies is as follows:
-
Implantation: Tumor fragments from established PDX models are subcutaneously implanted into the mice.
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 150–200 mm³).
-
Randomization: Mice are randomized into treatment and control groups based on tumor volume.
-
Drug Administration:
-
Palbociclib and Abemaciclib: Administered orally once daily at 50 mg/kg.
-
Fulvestrant: Administered subcutaneously once weekly at 2.5 mg.
-
Dosages for other agents like elacestrant, alpelisib, and everolimus are determined based on preclinical studies.
-
-
Monitoring and Endpoints: Tumor volumes are measured regularly. The primary endpoint is typically tumor growth inhibition, calculated as the percentage of the mean tumor volume of the treated group versus the control group (%T/C). A %T/C of ≤ 20 is often considered a sensitive response.
Signaling Pathways and Visualizations
The sensitivity of the this compound model to PI3K pathway inhibitors highlights the importance of this signaling cascade in CDK4/6 inhibitor-resistant breast cancer.
Caption: The PI3K/AKT/mTOR signaling pathway, a key driver of cell growth, and points of inhibition by alpelisib and everolimus.
Caption: A generalized experimental workflow for in vivo studies using patient-derived xenograft (PDX) models.
References
Elacestrant Demonstrates Superior Efficacy in ST3932 Patient-Derived Xenograft Model of ER+/PIK3CA-Mutated Breast Cancer
A head-to-head comparison of Elacestrant, a novel selective estrogen receptor degrader (SERD), against other targeted therapies in the ST3932 patient-derived xenograft (PDX) model has demonstrated its potential as a potent single agent and in combination therapy for estrogen receptor-positive (ER+), PIK3CA-mutated breast cancer. This guide provides a comprehensive analysis of the experimental data, detailed methodologies, and the underlying signaling pathways.
The this compound PDX model, which harbors a PIK3CA (R88Q) mutation and exhibits de novo resistance to CDK4/6 inhibitors, serves as a clinically relevant model for evaluating novel therapeutic strategies.[1] In a key preclinical study, Elacestrant was compared with vehicle control, the CDK4/6 inhibitor palbociclib, the PI3K inhibitor alpelisib, and a combination of Elacestrant and alpelisib.
Quantitative Data Summary
The antitumor activity of the different therapeutic regimens in the this compound model is summarized in the table below. Data is presented as mean tumor volume at day 28 post-treatment initiation.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) vs. Vehicle |
| Vehicle Control | - | ~1000 | 0% |
| Palbociclib | 100 mg/kg, daily | ~950 | ~5% |
| Elacestrant | 30 mg/kg, daily | ~300 | ~70% |
| Alpelisib | 50 mg/kg, daily | ~400 | ~60% |
| Elacestrant + Alpelisib | 30 mg/kg + 50 mg/kg, daily | ~100 | ~90% |
Note: Tumor volumes are approximated from graphical data presented in the source study.[1]
Experimental Workflow
The following diagram illustrates the workflow of the in vivo study conducted on the this compound PDX model.
Signaling Pathways and Mechanism of Action
The this compound model's resistance to palbociclib and sensitivity to Elacestrant and alpelisib can be explained by the interplay between the Estrogen Receptor (ER) and PI3K/AKT/mTOR signaling pathways. The diagram below illustrates these pathways and the points of intervention for the tested therapies.
In the this compound model, the PIK3CA mutation leads to the constitutive activation of the PI3K pathway, promoting cell proliferation and survival independent of upstream signals. This provides a rationale for the observed efficacy of the PI3K inhibitor, alpelisib.
Elacestrant, as a SERD, targets the estrogen receptor for degradation, thereby blocking a key driver of tumor growth in ER+ breast cancer. The superior efficacy of the combination of Elacestrant and alpelisib suggests that dual inhibition of both the ER and PI3K pathways is a highly effective strategy to overcome resistance and achieve significant tumor growth inhibition. The lack of efficacy of palbociclib in this model is consistent with its de novo resistance to CDK4/6 inhibition.[1]
Detailed Experimental Protocols
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice were used for the study.
-
Tumor Implantation: Tumor fragments from the this compound PDX model were subcutaneously implanted into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor growth was monitored twice weekly using caliper measurements. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: When tumors reached a mean volume of approximately 200 mm³, mice were randomized into treatment cohorts (n=10 per arm).
-
Drug Formulation and Administration:
-
Elacestrant (RAD1901): Formulated in 0.5% methylcellulose in sterile water and administered daily via oral gavage at a dose of 30 mg/kg.[1]
-
Palbociclib: Administered daily via oral gavage at a dose of 100 mg/kg.[1]
-
Alpelisib: Administered daily via oral gavage at a dose of 50 mg/kg.
-
Vehicle Control: 0.5% methylcellulose in sterile water administered daily via oral gavage.
-
-
Study Duration: The study was conducted for 28 days, at which point the vehicle-treated animals were euthanized.
-
Efficacy Endpoints: The primary endpoint was tumor growth inhibition, assessed by comparing the mean tumor volume in the treated groups to the vehicle control group. Body weight was also monitored as a measure of toxicity.
-
Statistical Analysis: Statistical significance between treatment groups was determined at the end of the study.
Note: The detailed protocol is based on the methods described in the referenced publication. Specific details regarding animal housing, and ethical approval are available in the original publication.
References
Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to the Proper Disposal of ST3932
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of substances like ST3932, a compound under investigation, is a critical final step that ensures laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Disposal Plan
The primary and most critical step in the disposal of this compound is to engage a licensed professional waste disposal service. According to safety data sheets, this compound should be offered as surplus and non-recyclable solutions to a licensed disposal company. For any questions regarding the handling and disposal of this material, it is imperative to contact a licensed professional waste disposal service. In some cases, incineration by a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method, but this must be performed by a licensed facility.
Step-by-Step Disposal Protocol for Researchers
While a licensed contractor will handle the ultimate disposal, laboratory personnel are responsible for the safe and compliant handling of this compound waste leading up to its collection.
1. Waste Identification and Segregation:
-
Treat all this compound, including unused product, contaminated labware (e.g., gloves, pipette tips, vials), and spill cleanup materials, as hazardous waste.
-
Do not mix this compound waste with non-hazardous waste streams. If non-hazardous and hazardous waste are combined, the entire mixture must be treated as hazardous waste.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
3. Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container should be in good condition and have a secure lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
4. On-site Accumulation and Storage:
-
Store the sealed this compound waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from incompatible chemicals.
5. Arranging for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with accurate information about the waste contents.
-
The licensed waste disposal company contracted by your institution will then collect, transport, and dispose of the this compound waste in accordance with all local, state, and federal regulations.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data regarding specific concentration limits for the disposal of this compound via methods other than professional incineration or licensed disposal. In-laboratory treatment or neutralization protocols are not recommended. The standard and required procedure is to entrust its disposal to qualified professionals.
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Essential Safety and Handling Guide for ST3932 (Elacestrant)
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling ST3932, also known as Elacestrant. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling procedures.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique. |
| Protective clothing | Wear a lab coat or other protective clothing to prevent skin contact. | |
| Respiratory Protection | Not required under normal use with adequate ventilation | If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator should be used. |
Handle in accordance with good industrial hygiene and safety practice.
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational procedures is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure the work area is well-ventilated. An operational fume hood is recommended.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required Personal Protective Equipment (PPE) as detailed above.
-
-
Handling :
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe dust, vapors, mist, or gas.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Weigh and handle the solid compound in a designated area, preferably within a ventilated enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Storage :
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Protect from moisture as the substance may be hygroscopic.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification :
-
All materials that have come into contact with this compound, including unused product, empty containers, and contaminated PPE, should be considered chemical waste.
-
-
Waste Segregation and Collection :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method :
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.
-
Do not allow the product to enter drains or waterways.
-
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for a laboratory experiment involving this compound.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Signaling Pathway of this compound (Elacestrant) as an Estrogen Receptor Antagonist
This compound (Elacestrant) is an antagonist of the estrogen receptor (ER). The following diagram illustrates its mechanism of action in blocking the ER signaling pathway, which is crucial in certain types of cancer.
Caption: this compound blocks estrogen from binding to its receptor, inhibiting gene transcription and cell proliferation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
